IMR-1
Beschreibung
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Eigenschaften
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJWPQRZMBKTG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IMR-1: A Novel Inhibitor of the Notch Transcriptional Activation Complex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has led to the development of therapeutic agents targeting this pathway. IMR-1 is a novel, first-in-class small molecule inhibitor that directly targets the Notch transcriptional activation complex, offering a distinct mechanism of action compared to traditional gamma-secretase inhibitors (GSIs). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to Notch Signaling and this compound
The canonical Notch signaling pathway is initiated by ligand-receptor interactions between neighboring cells, leading to proteolytic cleavage of the Notch receptor. This releases the Notch intracellular domain (NICD), which translocates to the nucleus. In the nucleus, NICD forms a transcriptional activation complex with the DNA-binding protein CSL (CBF-1/RBP-J, Su(H), Lag-1) and the co-activator Mastermind-like 1 (Maml1).[1] This Notch Ternary Complex (NTC) then drives the transcription of downstream target genes, such as HES1 and HEY1, which regulate cellular processes like proliferation, differentiation, and apoptosis.[1][2]
Dysregulation of the Notch pathway is a known driver in various malignancies, making it an attractive target for therapeutic intervention. While GSIs, which block the production of NICD, have been a primary focus of drug development, they are associated with dose-limiting toxicities due to their impact on other gamma-secretase substrates.[1] this compound represents a novel therapeutic strategy by directly inhibiting the assembly of the NTC, thereby offering potentially greater specificity for the Notch pathway.[1]
Mechanism of Action of this compound
This compound functions by disrupting the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1][3] This targeted disruption prevents the formation of a functional NTC, leading to the attenuation of Notch target gene transcription.[1] A key distinction in its mechanism compared to GSIs is that this compound does not affect the production of NICD or its binding to CSL on the DNA.[1][4] Instead, it specifically blocks the subsequent recruitment of the essential co-activator Maml1, effectively shutting down the transcriptional output of the pathway.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the canonical Notch signaling pathway and the specific point of intervention by this compound.
Caption: Mechanism of this compound in the Notch signaling pathway.
Quantitative Data
The efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Efficacy
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 26 µM | In vitro NTC assembly assay | [3][5][6] |
| Binding Affinity (to Notch1) | Micromolar (µM) range | Surface Plasmon Resonance (SPR) | [1] |
In Vivo Efficacy
| Model System | Treatment | Outcome | Reference |
| Patient-Derived Xenografts (PDX) | 15 mg/kg this compound (i.p.) | Significant abrogation of tumor growth | [4] |
| Zebrafish | 40 µM this compound | Disruption of somite formation in 69.7% of embryos | [1] |
Effect on Notch Target Gene Expression
| Cell Line | Treatment | Target Gene | Change in Expression | Reference |
| OE33 | 25 µM this compound | HES1 | Dose-dependent decrease | [7] |
| 786-0 | 25 µM this compound | HES1 | Dose-dependent decrease | [7] |
| PDX Models | 15 mg/kg this compound | Hes1, HeyL, Notch3 | Dramatic reduction | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the mechanism of action of this compound.
In Vitro Notch Ternary Complex (NTC) Assembly Assay
This assay quantitatively measures the formation of the NTC on a DNA template.
Principle: A biotinylated oligonucleotide containing a CSL binding site is immobilized on a streptavidin-coated plate. Recombinant CSL, NICD, and Maml1 are added. The recruitment of Maml1 is detected using an anti-Maml1 antibody conjugated to a reporter enzyme.
Protocol:
-
Coat a 96-well streptavidin plate with biotinylated CSL-binding site oligonucleotide.
-
Add recombinant His-tagged CSL, NICD, and Maml1 to the wells.
-
Incubate to allow for NTC assembly.
-
Wash to remove unbound components.
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Add an anti-Maml1 antibody conjugated to horseradish peroxidase (HRP).
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Incubate and wash.
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Add HRP substrate and measure the colorimetric or chemiluminescent signal.
-
For inhibitor studies, this compound is pre-incubated with the NTC components before addition to the DNA-coated plate.
Caption: Workflow for the in vitro NTC assembly assay.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the occupancy of specific proteins on DNA in a cellular context.
Principle: Cells are treated with this compound or a control vehicle. Proteins are cross-linked to DNA, and the chromatin is sheared. Antibodies specific to Notch1 and Maml1 are used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR using primers for the promoter regions of Notch target genes (e.g., HES1).
Protocol:
-
Treat Notch-dependent cell lines (e.g., OE33, 786-0) with this compound or DMSO.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse cells and sonicate to shear chromatin.
-
Immunoprecipitate chromatin with antibodies against Notch1 or Maml1.
-
Reverse cross-links and purify the DNA.
-
Perform quantitative PCR (qPCR) with primers for the HES1 promoter.
-
Analyze the relative enrichment of the promoter DNA in the immunoprecipitated samples.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular Test for Quantifying Functional Notch Signaling Pathway Activity in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Role of IMR-1 in Notch-Dependent Cancers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Notch signaling pathway, a critical regulator of cell fate, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. However, the development of specific inhibitors has been challenging, with many early-generation compounds like γ-secretase inhibitors (GSIs) exhibiting significant off-target toxicities. This has spurred the search for novel agents that target more specific nodes within the pathway. This technical guide provides an in-depth overview of IMR-1 (Inhibitor of Mastermind Recruitment-1), a first-in-class small molecule inhibitor that directly targets the Notch transcriptional activation complex. We detail its mechanism of action, present key quantitative data from preclinical studies, outline relevant experimental protocols, and discuss its potential as a therapeutic agent for Notch-dependent malignancies.
The Canonical Notch Signaling Pathway
The Notch signaling pathway is a highly conserved system that governs cell-to-cell communication, influencing proliferation, differentiation, and apoptosis.[1] In mammals, the pathway consists of four transmembrane receptors (NOTCH1-4) and five ligands (Jagged1-2, DLL1, 3, 4).[2][3]
The activation cascade begins when a ligand on a "signal-sending" cell binds to a Notch receptor on an adjacent "signal-receiving" cell. This interaction triggers two successive proteolytic cleavages of the receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch Intracellular Domain (NICD).[2][4] The liberated NICD translocates to the nucleus, where it forms a core transcriptional activation complex, also known as the Notch Ternary Complex (NTC).[5][6] This complex consists of the NICD, the DNA-binding protein CSL (also known as RBP-J), and a co-activator of the Mastermind-like (Maml) family.[3][5] The formation of the NTC displaces co-repressors from CSL and recruits co-activators, initiating the transcription of downstream target genes, such as those from the HES and HEY families.[2][6] Aberrant activation of this pathway is a known driver in numerous cancers.[5]
References
- 1. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taming the Notch Transcriptional Regulator for Cancer Therapy [mdpi.com]
The Emergence of IMR-1: A Novel Inhibitor of the Notch Ternary Complex
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Notch signaling pathway, a critical regulator of cell fate, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. A key mediator of this pathway is the Notch Ternary Complex (NTC), which drives the transcription of Notch target genes. This technical guide provides an in-depth analysis of IMR-1, a small molecule inhibitor that disrupts the formation of the NTC. We present a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its inhibitory effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the Notch pathway.
Introduction to the Notch Signaling Pathway and the Ternary Complex
The Notch signaling pathway is a highly conserved system that governs cell-to-cell communication, influencing proliferation, differentiation, and apoptosis.[1] The canonical pathway is initiated by the binding of a Notch receptor (NOTCH1-4) to a ligand (e.g., Delta-like or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD).[1][2]
The NICD then translocates to the nucleus, where it forms the Notch Ternary Complex (NTC) with the DNA-binding protein CSL (CBF-1/RBP-J, Su(H), Lag-1) and a co-activator of the Mastermind-like (MAML) family.[2][3] The assembled NTC recruits other co-activators to initiate the transcription of downstream target genes, such as those in the HES and HEY families.[2][3] Dysregulation of this pathway is a known driver in various cancers.[3]
This compound: A Disruptor of the Notch Ternary Complex
This compound (Inhibitor of Mastermind Recruitment-1) is a small molecule that has been identified as a first-in-class inhibitor of the Notch transcriptional activation complex.[3] Its mechanism of action is distinct from gamma-secretase inhibitors (GSIs), which block the cleavage and release of NICD.[3] Instead, this compound specifically prevents the recruitment of MAML1 to the NICD-CSL complex on chromatin.[3] This disruption of the NTC assembly effectively attenuates the transcription of Notch target genes.[3]
Molecular docking studies suggest that this compound binds to a cleft formed by both NICD and CSL.[4] This binding sterically hinders the association of MAML1, thereby preventing the formation of a functional transcriptional activation complex.
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data reported for this compound and its active metabolite, IMR-1A.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | In vitro NTC Assembly | IC50 | 26 µM | [5] |
| This compound | Surface Plasmon Resonance (SPR) | K_D (to NICD) | ~15 µM | [3] |
| IMR-1A | Surface Plasmon Resonance (SPR) | K_D (to NICD) | ~5 µM | [3] |
Table 1: In Vitro Inhibitory Activity of this compound and IMR-1A.
| Cell Line | Assay Type | Parameter | This compound Concentration | Effect | Reference |
| OE33, 786-0 | Colony Formation | - | Dose-dependent | Reduction in colony formation | [3] |
| OE33, 786-0 | RT-qPCR (HES1, HEYL) | - | 25 µM | Decreased target gene transcription | [3] |
| Patient-Derived Xenograft (PDX) | In vivo tumor growth | - | 15 mg/kg daily | Significant abrogation of tumor growth | [3] |
Table 2: Cellular and In Vivo Efficacy of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the Notch Ternary Complex.
In Vitro NTC Assembly Assay (AlphaScreen)
This assay quantitatively measures the formation of the NTC on a DNA scaffold.
-
Principle: A proximity-based AlphaScreen (Perkin Elmer) technology is used to detect the assembly of the NTC. A biotinylated oligonucleotide containing a CSL binding site is attached to streptavidin-coated donor beads. Baculovirus-produced CSL, NICD, and MAML1 are added. A MAML1-specific antibody is conjugated to acceptor beads. When the NTC assembles, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal.
-
Protocol:
-
Prepare a reaction mixture containing baculovirus-produced CSL, NICD, and MAML1 proteins in assay buffer.
-
Add the biotinylated CSL-binding site oligonucleotide.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Incubate to allow for complex formation.
-
Add streptavidin-coated donor beads and MAML1 antibody-conjugated acceptor beads.
-
Incubate in the dark.
-
Read the signal on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the effect of this compound on the assembly of the NTC on target gene promoters in a cellular context.[3]
-
Principle: Cells are treated with this compound, and proteins are cross-linked to DNA. The chromatin is then sheared, and antibodies specific to Notch1 and MAML1 are used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR to measure the occupancy of these proteins at specific gene promoters (e.g., HES1).[3]
-
Protocol:
-
Treat Notch-dependent cell lines (e.g., OE33, 786-0) with this compound (25 µM), DAPT (as a positive control), or DMSO for 24 hours.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with antibodies against Notch1 or MAML1.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter region of a Notch target gene (e.g., HES1).
-
-
Data Analysis: The amount of immunoprecipitated DNA is normalized to the input chromatin to determine the relative occupancy of the target protein at the specific promoter.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity and kinetics of this compound to NICD.
-
Principle: NICD is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of this compound to NICD causes a change in the refractive index at the surface, which is detected as a response unit (RU). The association and dissociation rates can be measured to determine the binding affinity (K_D).
-
Protocol:
-
Immobilize recombinant NICD on a sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface and record the binding response.
-
Inject running buffer alone to measure the dissociation.
-
Regenerate the sensor chip surface between injections.
-
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).
Conclusion
This compound represents a promising class of Notch inhibitors that directly target the transcriptional machinery of the pathway. Its unique mechanism of action, which involves the disruption of the Notch Ternary Complex by preventing MAML1 recruitment, offers a potential therapeutic strategy for Notch-dependent cancers. The data and experimental protocols presented in this guide provide a comprehensive resource for the further investigation and development of this compound and similar molecules as novel anti-cancer agents. Continued research into the off-target effects and in vivo pharmacology of this compound will be crucial for its translation into a clinical setting.
References
- 1. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Understanding the IMR-1 Inhibitor: A Technical Guide to its Role in the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of IMR-1, a small molecule inhibitor of the Notch signaling pathway. This compound presents a novel therapeutic approach by targeting the transcriptional activation complex, a critical downstream node in this pathway implicated in cancer and other diseases. This document details the mechanism of action of this compound, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate its function.
The Notch Signaling Pathway: A Primer
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis in adults. Dysregulation of this pathway is a known driver in various cancers, making it a significant target for therapeutic intervention.
The canonical Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1, also known as RBPJ) and a co-activator of the Mastermind-like (Maml) family. This ternary complex, known as the Notch transcriptional activation complex (NTC), drives the expression of downstream target genes, such as those in the HES and HEY families, which regulate cell fate decisions, proliferation, and apoptosis.[1][2]
This compound: A Targeted Inhibitor of the Notch Transcriptional Activation Complex
This compound, which stands for Inhibitor of Mastermind Recruitment-1, is a small molecule that directly targets the assembly of the Notch transcriptional activation complex.[1][3][4] Its mechanism of action is distinct from that of gamma-secretase inhibitors (GSIs), which block the cleavage and release of the NICD. By focusing on a downstream component of the pathway, this compound offers a more specific mode of inhibition.[1][5]
Mechanism of Action
This compound functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on chromatin.[1][6] This disruption of the NTC assembly effectively blocks the transcription of Notch target genes.[1] Experimental evidence demonstrates that this compound treatment leads to a dose-dependent decrease in the transcription of Notch target genes like HES1 and HEY1.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and properties of this compound and its active metabolite, IMR-1A.
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 | 26 µM | Cell-free Notch Ternary Complex Assembly | [7][8] |
| IMR-1A | IC50 | 0.5 µM | Not Specified | [9] |
| In Vitro Efficacy of this compound | ||||
| Cell Lines | Treatment Concentration | Effect | Assay | Reference |
| OE33, 786-0 | 25 µM | Decreased Maml1 occupancy on the HES1 promoter | ChIP Assay | [5][10] |
| OE33, 786-0 | Dose-dependent | Decrease in Notch target gene transcription | RT-qPCR | [1] |
| 786-0, OE33 | Dose-dependent | Reduction in colony formation | Colony Formation Assay | [1] |
| In Vivo Efficacy of this compound | ||||
| Model | Dosage | Effect | Duration | Reference |
| Esophageal Adenocarcinoma PDX (EAC29) | 15 mg/kg | Significant abrogation of tumor growth | 24 days | [1] |
| OE19 Human Esophageal Adenocarcinoma Xenograft | 15 mg/kg | Blocked tumor establishment | 28 days | [1][7] |
| Zebrafish Embryos | 40 µM | Disruption of somite formation | Not Specified | [1] |
| Pharmacokinetics of this compound Metabolite (IMR-1A) | |||
| Parameter | Value (after I.V. administration of this compound) | Units | Reference |
| Systematic Plasma Clearance (CL) | 7 | mL/min/kg | [9] |
| Terminal Elimination Half-life (T1/2) | 2.22 | hours | [9] |
| Volume of Distribution (Vss) | ~4-fold liver blood flow | - | [9] |
| Tmax (after I.P. administration of this compound) | 0.50 | hours | [9] |
Detailed Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.[1]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the occupancy of Notch1 and Maml1 on the promoter of the Notch target gene HES1 in the presence of this compound.
Cell Lines: OE33 and 786-0.
Protocol Summary:
-
Cells were treated with either DMSO (vehicle), 15 µM DAPT (as a control), or 25 µM this compound.
-
Chromatin was cross-linked with formaldehyde, and cells were lysed.
-
The chromatin was sonicated to generate fragments of 200-1000 bp.
-
Immunoprecipitation was performed using antibodies specific for Notch1 and Maml1.
-
The cross-links were reversed, and the DNA was purified.
-
Quantitative PCR (qPCR) was used to amplify the HES1 promoter region from the immunoprecipitated DNA.
-
Results were normalized to input DNA.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the relative expression of Notch target genes (Hes-1, Hey-L) following treatment with this compound.
Cell Lines: OE33 and 786-0.
Protocol Summary:
-
Total RNA was extracted from cells treated with this compound or DMSO.
-
Reverse transcription was performed to synthesize cDNA.
-
qPCR was carried out using primers and probes specific for Hes-1, Hey-L, and a housekeeping gene (e.g., HPRT) for normalization.
-
The relative expression of the target genes was calculated using the ΔΔCt method.
Colony Formation Assay
Objective: To assess the effect of this compound on the proliferative capacity of Notch-dependent cell lines.
Cell Lines: 786-0 and OE33.
Protocol Summary:
-
Cells were seeded at a low density in 6-well plates.
-
The cells were treated with varying concentrations of this compound or DMSO.
-
The medium was replaced every 3-4 days with fresh medium containing the respective treatments.
-
After a period of growth (typically 10-14 days), the colonies were fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies was counted.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity of this compound to the Notch1 intracellular domain (NICD).
Protocol Summary:
-
Recombinant NICD was immobilized on a sensor chip.
-
A series of concentrations of this compound in a running buffer were flowed over the chip surface.
-
The association and dissociation of this compound to NICD were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The equilibrium dissociation constant (KD) was calculated by fitting the data to a suitable binding model.
Conclusion
This compound represents a promising class of Notch inhibitors that act by a distinct mechanism, targeting the assembly of the transcriptional activation complex. This targeted approach may offer advantages in terms of specificity and circumvention of resistance mechanisms associated with other Notch inhibitors. The data presented in this guide underscore the potential of this compound as a tool for cancer research and as a lead compound for the development of novel anticancer therapeutics. Further preclinical characterization is warranted to fully explore its therapeutic potential.[1]
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Exploring the Binding Affinity of IMR-1 to Notch: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has made the pathway an attractive target for therapeutic intervention. One such therapeutic agent is IMR-1, a small molecule inhibitor identified for its ability to disrupt the Notch transcriptional activation complex. This technical guide provides an in-depth exploration of the binding affinity of this compound to Notch, detailing the quantitative data, experimental protocols, and the underlying mechanism of action.
Binding Affinity of this compound to the Notch1 Intracellular Domain (NICD)
This compound demonstrates a non-covalent, micromolar binding affinity for the Notch1 intracellular domain (NICD). The binding kinetics have been primarily characterized using surface plasmon resonance (SPR). The key quantitative metrics for the interaction between this compound and its metabolite, IMR-1A, with NICD are summarized below.
| Compound | Method | Dissociation Constant (K_D) | IC50 (NTC Assembly Assay) | Reference |
| This compound | Surface Plasmon Resonance (SPR) | 13.0 ± 1.2 µM | 26 µM | [1][2] |
| IMR-1A | Surface Plasmon Resonance (SPR) | 10.0 ± 0.9 µM | - | [1][2] |
Mechanism of Action
The canonical Notch signaling pathway is initiated by ligand binding to the Notch receptor, leading to proteolytic cleavages that release the NICD. The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (Maml) family, driving the expression of Notch target genes.[3][4][5][6][7]
This compound functions by specifically inhibiting the formation of this Notch transcriptional activation complex. It disrupts the recruitment of Mastermind-like 1 (Maml1) to the complex formed by NICD and CSL on the DNA.[1][8][9][10] This disruption attenuates the transcription of downstream Notch target genes.[1] Chromatin immunoprecipitation (ChIP) assays have shown that while this compound treatment decreases the presence of Maml1 at the promoter of the Notch target gene HES1, it does not affect the binding of Notch1 itself.[1][9][11] This indicates a mode of action distinct from gamma-secretase inhibitors (GSIs), which prevent the production of NICD.[1]
Notch Signaling Pathway and this compound Inhibition
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure biomolecular interactions in real-time. It was employed to determine the dissociation constant (K_D) of this compound binding to NICD.[1]
Methodology:
-
Immobilization: The Notch1 intracellular domain (NICD) is covalently immobilized onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling.[1]
-
Binding Analysis:
-
Experiments are conducted at a controlled temperature (e.g., 25°C).[1]
-
A running buffer (e.g., PBS with 5% DMSO) is continuously flowed over the sensor surface.[1]
-
This compound, dissolved in the running buffer at various concentrations, is injected over the chip surface.
-
The binding of this compound to the immobilized NICD is detected as a change in the refractive index, measured in resonance units (RU).
-
A control flow cell is used to subtract the bulk refractive index changes, and the sample signal is corrected for any DMSO effect.[1]
-
-
Data Analysis: The equilibrium response (Req) is plotted against the concentration of this compound. The dissociation constant (K_D) is determined by fitting the data to a 1:1 binding model.[1]
Experimental Workflow for Surface Plasmon Resonance
Notch Ternary Complex (NTC) Assembly Assay
This in vitro assay quantitatively measures the formation of the Notch transcriptional complex on a DNA scaffold and is used to determine the IC50 of inhibitors like this compound.[1]
Methodology:
-
Complex Assembly: Recombinant CSL, NICD, and Maml1 proteins are incubated with a biotinylated DNA oligonucleotide containing a CSL binding site.[1]
-
Detection: The assembly of the complex is quantified using a proximity-based assay technology (e.g., AlphaScreen). Streptavidin-conjugated donor beads bind to the biotinylated DNA, and antibody-conjugated acceptor beads specific for a complex component (e.g., Maml1) are added.[1]
-
Quantification: When the complex assembles, the donor and acceptor beads are brought into close proximity, generating a detectable signal. The IC50 value for this compound is determined by measuring the concentration-dependent inhibition of this signal.[1][2]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the in-vivo association of specific proteins with DNA regions within the cell. This technique was used to confirm that this compound disrupts the recruitment of Maml1 to Notch target gene promoters.[1][9][11]
Methodology:
-
Cross-linking: Cells (e.g., Notch-dependent cancer cell lines) are treated with this compound or a vehicle control (DMSO). Formaldehyde is then added to cross-link proteins to DNA.[9][12][13][14]
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.[12][15]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., Notch1 or Maml1). The antibody-protein-DNA complexes are then captured, often using protein A/G-conjugated beads.[12][14]
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Analysis: The amount of a specific DNA sequence (e.g., the promoter region of HES1) in the purified sample is quantified using quantitative PCR (qPCR). This reveals the occupancy of the target protein at that specific gene promoter.[9]
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. cusabio.com [cusabio.com]
- 7. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 13. Micro-chromatin Immunoprecipation (μChIP) Protocol for Real-time PCR Analysis of a Limited Amount of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
In Vitro Efficacy of IMR-1: A Potent Inhibitor of the Notch Signaling Pathway in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival.[1] Aberrant Notch signaling is a known driver in a variety of cancers, making it a compelling target for therapeutic intervention. This compound functions by disrupting the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1), a crucial coactivator.[1] This mode of action leads to the downregulation of Notch target genes, such as HES1 and HEY1, and subsequently inhibits the growth of Notch-dependent cancer cells.[2] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's anti-cancer effects.
Data Presentation
The inhibitory activity of this compound has been evaluated across various cancer cell lines. While comprehensive public data on IC50 values from standardized cell viability assays are limited, existing research demonstrates a dose-dependent inhibitory effect on colony formation in Notch-dependent cell lines. The half-maximal inhibitory concentration (IC50) in a cell-free assay for this compound has been reported to be 26 μM.
Table 1: Effect of this compound on Colony Formation in Notch-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Observed Effect |
| 786-0 | Renal Cell Carcinoma | Colony Formation | Number of Colonies | Dose-dependent reduction |
| OE33 | Esophageal Adenocarcinoma | Colony Formation | Number of Colonies | Dose-dependent reduction |
Signaling Pathway
This compound specifically targets the intracellular Notch signaling pathway. The diagram below illustrates the canonical Notch signaling cascade and the point of intervention for this compound.
Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound on cancer cells.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay with this compound treatment.
Protocol 2: Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
PBS
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates. The optimal seeding density should be determined for each cell line.
-
Allow cells to attach overnight.
-
-
This compound Treatment:
-
Treat cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The medium can be replaced with fresh medium containing this compound every 3-4 days if necessary.
-
-
Colony Staining and Counting:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Notch signaling. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's anti-cancer properties. Researchers can adapt these methodologies to their specific cancer cell models to further elucidate the therapeutic potential of targeting the Notch pathway with this compound.
References
Application Notes and Protocols for IMR-1 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical pathway often dysregulated in cancer.[1] Aberrant Notch activity is implicated in the initiation and maintenance of tumors, as well as in the biology of cancer stem cells, contributing to metastasis and therapeutic resistance.[1] this compound exerts its effect by disrupting the formation of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to this complex on the chromatin, which in turn attenuates the transcription of Notch target genes.[1][2] This targeted inhibition of Notch signaling makes this compound a valuable tool for cancer research, particularly for investigating the role of this pathway in cell proliferation and survival.
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells. This assay is considered a gold standard for determining the effectiveness of cytotoxic agents, including radiation and chemotherapeutic drugs. By evaluating the ability of a single cell to expand into a colony, typically defined as a cluster of at least 50 cells, this technique provides insights into the reproductive integrity of cells following treatment.
These application notes provide a detailed protocol for utilizing this compound in colony formation assays to study its inhibitory effects on cancer cell proliferation.
Mechanism of Action: this compound in the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system. The binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor (NOTCH1-4) on an adjacent cell initiates a series of proteolytic cleavages of the receptor. This culminates in the release of the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This ternary complex activates the transcription of downstream target genes, including those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families, which regulate cell proliferation, differentiation, and apoptosis.
This compound specifically targets the protein-protein interaction between the NICD-CSL complex and MAML1. By preventing the recruitment of MAML1, this compound effectively blocks the formation of the active transcriptional complex, thereby inhibiting the expression of Notch target genes and suppressing the growth of Notch-dependent tumors.
Caption: this compound inhibits the Notch signaling pathway by blocking MAML1 recruitment.
Data Presentation: Efficacy of this compound in Colony Formation Assays
The inhibitory effect of this compound on the clonogenic potential of Notch-dependent cancer cell lines has been demonstrated to be dose-dependent. The following tables summarize the quantitative data from colony formation assays with various cancer cell lines treated with this compound.
Table 1: Effect of this compound on Colony Formation in Notch-Dependent Cell Lines
| Cell Line | Treatment | Concentration (µM) | Relative Colony Formation (%) |
| OE33 (Esophageal Adenocarcinoma) | DMSO (Control) | - | 100 |
| This compound | 10 | ~50 | |
| This compound | 25 | ~20 | |
| 786-O (Renal Cell Carcinoma) | DMSO (Control) | - | 100 |
| This compound | 10 | ~60 | |
| This compound | 25 | ~25 |
Data are estimated from graphical representations in Astudillo et al., 2016, Cancer Research.
Table 2: Sensitivity of Various Cancer Cell Lines to this compound in Colony Formation Assays
| Cell Line | Cancer Type | Notch Dependency | This compound Sensitivity (Colony Formation) |
| OE33 | Esophageal Adenocarcinoma | Dependent | Sensitive |
| 786-O | Renal Cell Carcinoma | Dependent | Sensitive |
| MDA-MB-231 | Triple-Negative Breast Cancer | Dependent | Sensitive |
| MCF-7 | Breast Cancer (ER+) | Independent | Resistant |
| T47D | Breast Cancer (ER+) | Independent | Resistant |
Notch dependency is based on sensitivity to the gamma-secretase inhibitor DAPT.
Experimental Protocols
This section provides a detailed protocol for a standard (anchorage-dependent) and a soft agar (B569324) (anchorage-independent) colony formation assay to evaluate the effect of this compound.
Protocol 1: Standard Colony Formation Assay
This assay measures the ability of adherent cells to form colonies on a solid surface.
Materials:
-
This compound (stock solution in DMSO)
-
Notch-dependent cancer cell lines (e.g., OE33, 786-O)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1 µM to 50 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration. For continuous exposure, the medium with this compound can be refreshed every 2-3 days.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. The incubation time will vary depending on the proliferation rate of the cell line.
-
-
Fixation and Staining:
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of a fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 ml of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of this compound.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / Number of cells seeded) / PE of control
-
-
Caption: Workflow for a standard colony formation assay with this compound treatment.
Protocol 2: Soft Agar Colony Formation Assay (Anchorage-Independent Growth)
This assay assesses the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation and tumorigenicity.
Materials:
-
This compound (stock solution in DMSO)
-
Notch-dependent cancer cell lines
-
Complete cell culture medium (2x concentration)
-
Agarose (B213101) (low melting point)
-
6-well tissue culture plates
-
Sterile water
-
Nitroblue tetrazolium (NBT) or Crystal Violet for staining
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 1.5 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (Cell Layer): Prepare a 0.3% agarose solution. Mix the cell suspension (e.g., 5,000 - 10,000 cells per well) with the 0.3% agarose solution in complete medium containing the desired concentrations of this compound or vehicle control (DMSO). The final agarose concentration should be 0.3%.
-
Carefully layer 1 ml of the cell-agarose mixture on top of the solidified bottom layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 2-3 weeks.
-
-
Feeding:
-
To prevent the agar from drying out and to replenish nutrients, add 200-500 µl of complete medium containing the respective concentrations of this compound or DMSO to the top of each well every 2-3 days.
-
-
Staining and Counting:
-
After 2-3 weeks, when colonies are visible, stain the colonies by adding 0.5 ml of a staining solution (e.g., 0.005% Crystal Violet or 1 mg/ml NBT) to each well and incubating for 1-2 hours.
-
Count the number and measure the size of the colonies using a microscope.
-
-
Data Analysis:
-
Compare the number and size of colonies in the this compound treated wells to the control wells to determine the effect on anchorage-independent growth.
-
Conclusion
This compound is a potent and specific inhibitor of the Notch signaling pathway that effectively reduces the colony-forming ability of Notch-dependent cancer cells in a dose-dependent manner. The provided protocols for standard and soft agar colony formation assays offer robust methods for quantifying the cytostatic and anti-tumorigenic effects of this compound in vitro. These assays are invaluable tools for researchers and drug development professionals investigating the therapeutic potential of targeting the Notch pathway in cancer.
References
Application Notes and Protocols: Measuring Notch Signaling Inhibition in IMR-1 Treated Cell Lines using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway.[1] It functions by disrupting the formation of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on the chromatin.[1] This inhibitory action leads to a downstream decrease in the transcription of canonical Notch target genes, such as HES1 and HEYL, which are critical regulators of cell proliferation, differentiation, and apoptosis. Dysregulation of the Notch pathway is implicated in various cancers, making it a key target for therapeutic development.
This document provides a detailed protocol for treating cancer cell lines with this compound and subsequently quantifying the changes in Notch target gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Data Summary
Treatment of Notch-dependent cancer cell lines with this compound results in a dose-dependent decrease in the mRNA levels of the Notch target genes HES1 and HEYL. The following table summarizes representative quantitative data on the relative gene expression following this compound treatment.
| Cell Line | Treatment | Concentration (µM) | Treatment Time (hours) | Target Gene | Relative Expression (Fold Change vs. DMSO) |
| OE33 (Esophageal Adenocarcinoma) | This compound | 10 | 48 | HES1 | ~0.6 |
| OE33 (Esophageal Adenocarcinoma) | This compound | 25 | 48 | HES1 | ~0.3 |
| 786-0 (Renal Cell Carcinoma) | This compound | 10 | 48 | HES1 | ~0.7 |
| 786-0 (Renal Cell Carcinoma) | This compound | 25 | 48 | HES1 | ~0.4 |
| OE33 (Esophageal Adenocarcinoma) | This compound | 10 | 48 | HEYL | ~0.5 |
| OE33 (Esophageal Adenocarcinoma) | This compound | 25 | 48 | HEYL | ~0.2 |
| 786-0 (Renal Cell Carcinoma) | This compound | 10 | 48 | HEYL | ~0.6 |
| 786-0 (Renal Cell Carcinoma) | This compound | 25 | 48 | HEYL | ~0.3 |
Note: The data presented in this table are estimations derived from the graphical representations in Astudillo et al., Cancer Research, 2016.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of this compound in the Notch Signaling Pathway.
Caption: Experimental Workflow for RT-qPCR Analysis.
Experimental Protocols
Materials
-
Cell Lines: Notch-dependent cancer cell lines (e.g., OE33, 786-0).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
DMSO: Vehicle control.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RNA Extraction Reagent: Trizol or equivalent.
-
Reverse Transcription Kit: With reverse transcriptase, dNTPs, and random primers or oligo(dT).
-
qPCR Master Mix: SYBR Green or TaqMan-based.
-
Primers: Forward and reverse primers for target genes (HES1, HEYL) and a housekeeping gene (e.g., GAPDH, TBP, HPRT).
-
Nuclease-free water.
-
PCR plates and seals.
-
Real-time PCR instrument.
Methods
1. Cell Culture and this compound Treatment
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of RNA extraction.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in the cell culture medium at the desired final concentrations (e.g., 10 µM and 25 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 48 hours).
2. RNA Extraction
-
After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of Trizol reagent directly to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Resuspend the final RNA pellet in an appropriate volume of nuclease-free water.
3. RNA Quantification and Quality Control
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
(Optional but recommended) Assess RNA integrity using gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
4. Reverse Transcription (cDNA Synthesis)
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
In a PCR tube, combine the RNA, random primers or oligo(dT), and nuclease-free water.
-
Incubate according to the kit's instructions to allow for primer annealing.
-
Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile.
-
The resulting cDNA can be stored at -20°C.
5. RT-qPCR
-
Prepare the qPCR reaction mix in a new PCR plate. For each sample, combine the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and nuclease-free water.
-
Add the diluted cDNA to the respective wells. It is recommended to run each sample in triplicate.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
6. Data Analysis
-
Collect the cycle threshold (Ct) values for each sample and gene.
-
Normalize the Ct values of the target genes (HES1, HEYL) to the Ct values of the housekeeping gene (e.g., GAPDH) for each sample to obtain the ΔCt.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
Calculate the ΔΔCt by subtracting the ΔCt of the control (DMSO-treated) samples from the ΔCt of the this compound-treated samples.
-
ΔΔCt = ΔCt(this compound treated) - ΔCt(DMSO control)
-
-
Determine the fold change in gene expression using the 2-ΔΔCt method.
This protocol provides a robust framework for assessing the efficacy of this compound in inhibiting the Notch signaling pathway at the transcriptional level. Accurate and reproducible data generated from this method can significantly contribute to the pre-clinical evaluation of this compound and other Notch inhibitors.
References
Application Notes and Protocols for IMR-1 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation that is often dysregulated in cancer.[1][2] Unlike other Notch inhibitors that target gamma-secretase, this compound specifically disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1).[1][3][4] This targeted mechanism of action makes this compound a valuable tool for investigating the role of Notch signaling in tumorigenesis and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in patient-derived xenograft (PDX) models, a preclinical platform that more accurately reflects the heterogeneity and microenvironment of human tumors.[5][6]
Mechanism of Action
This compound functions by inhibiting the assembly of the Notch transcriptional activation complex.[1] In canonical Notch signaling, the binding of a ligand to the Notch receptor leads to proteolytic cleavages, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus and forms a complex with the DNA-binding protein CSL and the coactivator Maml1, leading to the transcription of Notch target genes such as Hes1, HeyL, and Notch3.[1] this compound specifically interferes with the recruitment of Maml1 to the NICD-CSL complex on the chromatin, thereby attenuating the transcription of these target genes and inhibiting the growth of Notch-dependent tumors.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of this compound in preclinical xenograft models based on published studies.
| Parameter | Value | Details | Source |
| Drug | This compound | Inhibitor of Mastermind Recruitment-1 | [1] |
| Animal Model | Patient-Derived Xenograft (PDX) | Esophageal Adenocarcinoma | [1] |
| Dosage | 15 mg/kg | Daily administration | [1][7][8] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][8] | |
| Treatment Duration | 24 days | [1][8] | |
| Control Groups | DMSO (vehicle) | [1] | |
| Reported Efficacy | Significant abrogation of tumor growth | Similar to DAPT (a gamma-secretase inhibitor) at 20 mg/kg | [1] |
| Toxicity | No significant weight loss or other visible signs of adverse effects | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Sterile ddH2O (double-distilled water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.
-
To prepare the working solution for injection, first add the required volume of the this compound stock solution to a sterile microcentrifuge tube.
-
Add PEG300 to the tube. For a final volume of 1 mL, a common formulation involves adding 400 µL of PEG300.
-
Vortex the mixture until the solution is clear.
-
Add Tween80 to the mixture. For a 1 mL final volume, 50 µL of Tween80 is typically used.
-
Vortex again until the solution is clear.
-
Add sterile ddH2O to bring the solution to the final desired volume (e.g., 500 µL for a 1 mL final volume).
-
Vortex thoroughly one last time. The final solution should be clear.
-
This formulation should be prepared fresh daily before administration to the animals.
Note: The final concentration of DMSO should be kept low (e.g., 5%) to minimize toxicity.
Patient-Derived Xenograft (PDX) Model Establishment and this compound Treatment
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient-derived tumor tissue
-
Surgical tools for implantation
-
Calipers for tumor measurement
-
This compound working solution
-
Vehicle control solution (e.g., the same formulation without this compound)
-
Animal balance
Protocol:
-
PDX Model Establishment:
-
Surgically implant small fragments of patient-derived tumor tissue subcutaneously into the flank of immunocompromised mice.
-
Monitor the mice regularly for tumor growth.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions using calipers every 2-4 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
This compound Administration:
-
Monitoring During Treatment:
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Harvest the tumors for further analysis, such as weighing and performing molecular analyses (e.g., RT-qPCR for Notch target genes like Hes1, HeyL, and Notch3) to confirm the on-target effect of this compound.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Notch signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment in PDX models.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of IMR-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small-molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1][2][3] Aberrant Notch signaling is implicated in the initiation and progression of various cancers, making it an attractive therapeutic target.[4][5] this compound exerts its effect through a distinct mechanism of action; it disrupts the assembly of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[3][6] This action selectively attenuates the transcription of Notch target genes, such as HES1 and HEYL.[6][7]
These application notes provide detailed protocols for the in vivo administration of this compound in various mouse models, summarizing key efficacy and pharmacokinetic data. The methodologies are based on published preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Mechanism of Action: this compound in the Notch Signaling Pathway
This compound specifically targets the formation of the Notch Ternary Complex (NTC). In the canonical Notch pathway, ligand binding to the Notch receptor leads to proteolytic cleavages, releasing the Notch Intracellular Domain (NICD). NICD translocates to the nucleus, binds to the transcription factor CSL (CBF1/Su(H)/Lag-1, also known as RBPj), and recruits the coactivator Maml1. This assembly forms the NTC, which drives the expression of target genes. This compound inhibits the NTC assembly by blocking the recruitment of Maml1, thereby suppressing Notch-mediated transcription.[3][7]
Caption: this compound inhibits the Notch pathway by blocking Maml1 recruitment to the NTC.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies using this compound in mouse models.
Table 1: Summary of this compound In Vivo Efficacy Studies
| Mouse Model | Cancer Type | This compound Dose & Route | Treatment Schedule | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Nude Mouse Xenograft (OE19 cells) | Esophageal Adenocarcinoma | 15 mg/kg, i.p. | Daily for 4 weeks | Readily blocks tumor establishment. No observable adverse effects. | [7] |
| PDX Model (EAC29) | Esophageal Adenocarcinoma | 15 mg/kg, i.p. | Daily for 24 days | Significantly abrogated tumor growth. | [7][8] |
| PDX Model (EAC47) | Esophageal Adenocarcinoma | 15 mg/kg, i.p. | Daily for 24 days | Tumor growth significantly inhibited, comparable to DAPT (20 mg/kg). No significant weight loss. |[1][7] |
Table 2: Pharmacokinetic Parameters of IMR-1A (Active Metabolite) in C57BL/6 Mice After this compound Administration this compound functions as a prodrug, rapidly metabolizing into its more potent acid metabolite, IMR-1A (IC50 = 0.5 µM).[7][9]
| Administration Route | This compound Dose | Analyte | Tmax (h) | T½ (h) | Clearance (CL) (mL/min/kg) | Reference |
| Intravenous (i.v.) | 2 mg/kg | IMR-1A | - | 2.22 | 7.0 | [7][9] |
| Intraperitoneal (i.p.) | 100 mg/kg | IMR-1A | 0.50 | 6.16 | - | [7][9] |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study in C57BL/6 Mice
This protocol is designed to determine the pharmacokinetic profile of this compound's active metabolite, IMR-1A.
Materials:
-
This compound
-
Male C57BL/6 mice[7]
-
Vehicle for i.v. administration: 5% NMP, 5% Solutol-HS 15, 90% Normal saline[10]
-
Vehicle for i.p. administration: DMSO or other suitable vehicle
-
Standard equipment for dosing (syringes, needles) and blood collection
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.
-
This compound Formulation:
-
Administration:
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the active metabolite, IMR-1A, in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Note that the parent compound this compound may not be detectable in plasma.[7]
-
Data Analysis: Calculate key pharmacokinetic parameters (Tmax, T½, CL, etc.) for IMR-1A using appropriate software.
Protocol 2: Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model
This protocol describes a study to evaluate the anti-tumor efficacy of this compound in an established PDX model.
Materials:
-
This compound
-
Vehicle Control (e.g., DMSO)[7]
-
Immunocompromised mice (e.g., NSG mice)[7]
-
Patient-derived esophageal adenocarcinoma tumor tissue[7]
-
Standard surgical and animal handling equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant small fragments of patient-derived tumor tissue into the flank of each NSG mouse.
-
Tumor Growth Monitoring: Allow tumors to grow, monitoring their volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Group Randomization: Once tumors reach a predetermined average size (e.g., 200 mm³), randomly assign mice into treatment and control groups (n=5-6 mice per group).[7][8]
-
Treatment Administration:
-
Monitoring:
-
Study Endpoint: Continue treatment for the planned duration (e.g., 24 days).[7][8] At the end of the study, euthanize the mice.
-
Tissue Harvesting and Analysis:
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo this compound efficacy study in mouse models.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: IMR-1 in Esophageal Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1][2] In the context of esophageal adenocarcinoma (EAC), where aberrant Notch activity is implicated in tumorigenesis, this compound presents a promising therapeutic avenue.[1] These application notes provide a comprehensive overview of the use of this compound in EAC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
This compound functions by disrupting the assembly of the Notch transcriptional activation complex.[1][2] Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[1] This inhibition leads to the downregulation of Notch target genes, such as HES1 and HEYL, thereby impeding cancer cell growth and proliferation.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on esophageal adenocarcinoma cell lines. These data have been compiled from studies investigating the efficacy of this compound in preclinical models.
| Cell Line | Assay Type | Treatment | Result | Reference |
| OE33 | Colony Formation Assay | This compound (dose-dependent) | Dose-dependent reduction in colony formation | [1] |
| OE19 | Xenograft Tumor Growth | This compound (15 mg/kg, daily i.p. injection) | Significant inhibition of tumor establishment | [1] |
| OE33 | RT-qPCR (Notch Target Genes) | This compound (25 µM) | Dose-dependent decrease in Hes-1 and Hey-L transcription | [1][3] |
| 786-0 (Renal) | Colony Formation Assay | This compound (dose-dependent) | Dose-dependent reduction in colony formation | [1][3] |
Note: Specific IC50 values for this compound in EAC cell lines from cell viability assays were not available in the reviewed literature. The colony formation assay provides a measure of anchorage-independent growth inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in esophageal adenocarcinoma research.
Caption: Mechanism of this compound action in the Notch signaling pathway.
Caption: Experimental workflow for evaluating this compound in EAC research.
Detailed Experimental Protocols
Cell Culture of Esophageal Adenocarcinoma Cell Lines (OE19, OE33)
Materials:
-
Esophageal adenocarcinoma cell lines (e.g., OE19, OE33)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture OE19 and OE33 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. To do this, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at the desired density.
Colony Formation Assay
Materials:
-
EAC cells (e.g., OE33)
-
Complete culture medium
-
This compound (various concentrations)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed 500-1000 EAC cells per well in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50 µM) or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound or vehicle every 3-4 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
Real-Time Quantitative PCR (RT-qPCR) for Notch Target Genes
Materials:
-
Treated and untreated EAC cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Notch target genes (HES1, HEYL) and a housekeeping gene (e.g., HPRT, GAPDH)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from this compound treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
HES1 Forward Primer: 5'-AGGCGGACATTCTGGAAATG-3'
-
HES1 Reverse Primer: 5'-CGTTCATGTCCTGCAGCG-3'
-
HEYL Forward Primer: 5'-GTCGCTGCGGCCAAATAC-3'
-
HEYL Reverse Primer: 5'-GGTACATGTCGCTGTTGCTGT-3'
-
HPRT Forward Primer: 5'-TGACACTGGCAAAACAATGCA-3'
-
HPRT Reverse Primer: 5'-GGTCTTTTATTTCACAGGGAGG-3'
-
-
Data Analysis: Perform the qPCR reaction in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
Materials:
-
EAC cells (e.g., OE33) treated with this compound (25 µM) or vehicle
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Antibody against Maml1
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for the HES1 promoter and a negative control region (e.g., GAPDH promoter)
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-Maml1 antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers specific to the HES1 promoter to quantify the enrichment of Maml1. Normalize the results to the input DNA and compare the enrichment between this compound treated and vehicle-treated samples.
Esophageal Adenocarcinoma Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
EAC cells (e.g., OE19)
-
Matrigel (optional)
-
This compound (15 mg/kg)
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 OE19 cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (15 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Analyze the tumor weight and volume. Optionally, tumor tissue can be used for further analysis, such as RT-qPCR for Notch target gene expression or immunohistochemistry.
Conclusion
This compound demonstrates significant potential as a targeted therapeutic agent for esophageal adenocarcinoma by effectively inhibiting the Notch signaling pathway. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in preclinical EAC models. Further investigation into the dose-response relationship and potential combination therapies will be crucial for its clinical translation.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of IMR-1 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
IMR-1 is a small molecule inhibitor of the Notch signaling pathway.[1][2] Its mechanism of action involves disrupting the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[1][3] This leads to the attenuation of Notch target gene transcription.[1][3] Western blot analysis is a critical technique to elucidate the downstream effects of this compound treatment on the protein expression levels of key components and targets of the Notch pathway. These application notes provide detailed protocols for the Western blot analysis of cells treated with this compound.
Data Presentation
Quantitative analysis of Western blots is essential for determining the dose-dependent effects of this compound. Densitometry is used to measure the intensity of the protein bands, which are then normalized to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading. The data below illustrates the expected outcomes on key Notch signaling proteins in a Notch-dependent cell line (e.g., OE33 or 786-0) following this compound treatment.
Table 1: Quantitative Analysis of Notch Pathway Protein Expression in this compound Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| HES1 | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |
| This compound (10 µM) | 0.90 | 0.60 | 0.08 | <0.05 | |
| This compound (25 µM) | 0.45 | 0.30 | 0.05 | <0.01 | |
| HEY1 | Control (Vehicle) | 1.20 | 1.00 | 0.10 | - |
| This compound (10 µM) | 0.78 | 0.65 | 0.09 | <0.05 | |
| This compound (25 µM) | 0.42 | 0.35 | 0.06 | <0.01 | |
| Cleaved Notch1 (NICD) | Control (Vehicle) | 1.80 | 1.00 | 0.15 | - |
| This compound (10 µM) | 1.75 | 0.97 | 0.18 | >0.05 | |
| This compound (25 µM) | 1.82 | 1.01 | 0.16 | >0.05 | |
| GAPDH (Loading Control) | Control (Vehicle) | 2.00 | 1.00 | 0.05 | - |
| This compound (10 µM) | 2.05 | 1.03 | 0.06 | >0.05 | |
| This compound (25 µM) | 1.98 | 0.99 | 0.07 | >0.05 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the Notch Signaling Pathway
References
- 1. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. The NOTCH1-HEY1 pathway regulates self-renewal and epithelial-mesenchymal transition of salivary adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: In vivo Metabolism of IMR-1 to IMR-1A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the in vivo metabolism of the Notch inhibitor, IMR-1, to its active metabolite, IMR-1A.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and IMR-1A?
A: this compound is a prodrug that is rapidly metabolized in vivo to its active acid metabolite, IMR-1A.[1] The ester moiety in this compound is designed to increase its lipophilicity and cell permeability.[1] In vivo, esterases are thought to hydrolyze this ester, converting this compound to IMR-1A.[1]
Q2: Which compound is more potent, this compound or IMR-1A?
A: IMR-1A is significantly more potent than this compound. In vitro studies have shown that IMR-1A has a 50-fold greater potency in inhibiting the Notch signaling pathway compared to this compound, with an IC50 of 0.5 µM for IMR-1A versus 26 µM for this compound.[1][2][3]
Q3: What is the mechanism of action of IMR-1A?
A: IMR-1A inhibits the Notch signaling pathway by disrupting the assembly of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin, which in turn attenuates the transcription of Notch target genes.[1][2][4]
Q4: What are the expected pharmacokinetic properties of IMR-1A after administering this compound?
A: Following administration of this compound in mice, this compound itself is often undetectable in plasma, while its metabolite, IMR-1A, can be measured.[1] Pharmacokinetic studies in male C57BL/6 mice have provided key parameters for IMR-1A.[1] For a summary of this data, please refer to the data tables section.
Q5: In which animal models has the metabolism of this compound to IMR-1A been observed?
A: The in vivo conversion of this compound to IMR-1A has been documented in male C57BL/6 mice.[1] Additionally, this compound has been shown to inhibit Notch-dependent somite development in zebrafish embryos, suggesting it is also active in this model.[1]
Troubleshooting Guides
This section addresses potential issues that may arise during in vivo experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound is detected in plasma, but IMR-1A levels are low or undetectable. | Incomplete hydrolysis: The esterase activity in the experimental system may be insufficient for complete conversion. This could be due to species differences or the specific in vitro system used (if not a whole animal). | - Verify esterase activity: If using an in vitro system like microsomes or S9 fractions, ensure the presence of active esterases.[5][6] - Increase incubation time: For in vitro assays, a longer incubation period may be necessary. - Use a different model: Consider using a model known to have high esterase activity, such as primary hepatocytes.[7] |
| High variability in IMR-1A plasma concentrations between animals. | - Inconsistent dosing: Inaccurate administration of this compound can lead to variable exposure. - Differences in metabolism: Individual animal physiology can lead to variations in metabolic rates. - Sample handling issues: Inconsistent sample collection or processing can affect the stability of the analytes. | - Refine dosing technique: Ensure accurate and consistent administration of this compound, particularly for intraperitoneal or oral routes.[2] - Increase sample size: A larger group of animals can help to account for biological variability. - Standardize sample handling: Follow a strict protocol for blood collection, plasma separation, and storage to minimize analyte degradation. |
| IMR-1A is not showing the expected pharmacological effect in vivo. | - Insufficient dose: The administered dose of this compound may not be high enough to produce a therapeutic concentration of IMR-1A. - Poor bioavailability: The route of administration may not be optimal, leading to low systemic exposure. - Rapid clearance: IMR-1A may be cleared from circulation too quickly to exert a sustained effect. | - Perform a dose-response study: Test a range of this compound doses to determine the optimal concentration for the desired effect.[8] - Evaluate different administration routes: Compare intravenous, intraperitoneal, and oral administration to assess bioavailability.[1] - Analyze the full pharmacokinetic profile: Determine the half-life and clearance of IMR-1A to understand its persistence in the body.[1] |
| Difficulty in quantifying this compound and IMR-1A in biological samples. | - Low analyte concentration: The levels of this compound and/or IMR-1A may be below the limit of detection of the analytical method. - Matrix effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the analysis. - Analyte instability: The compounds may degrade during sample processing or storage. | - Optimize the analytical method: Use a highly sensitive method such as LC-MS/MS and optimize the parameters for this compound and IMR-1A. - Implement robust sample preparation: Use techniques like solid-phase extraction or protein precipitation to remove interfering substances. - Assess stability: Perform freeze-thaw and bench-top stability tests to ensure the integrity of the analytes during handling. |
Quantitative Data
The following tables summarize the pharmacokinetic parameters of IMR-1A after administration of this compound in male C57BL/6 mice.
Table 1: Pharmacokinetic Parameters of IMR-1A [1]
| Parameter | Intravenous (2 mg/kg this compound) | Intraperitoneal (100 mg/kg this compound) |
| T1/2 (h) | 2.22 | - |
| Cmax (ng/mL) | 1489 | 4333 |
| Tmax (h) | 0.08 | 0.25 |
| AUClast (hng/mL) | 1481 | 10078 |
| AUCinf (hng/mL) | 1500 | - |
| CL (mL/min/kg) | 7 | - |
| Vss (L/kg) | 2.8 | - |
Data extracted from the study by Astudillo et al., 2016. T1/2: Terminal elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; CL: Systemic plasma clearance; Vss: Volume of distribution at steady state.
Experimental Protocols
1. In Vivo Pharmacokinetic Study
This protocol is a generalized procedure based on the methodology described for this compound.[1]
-
Animal Model: Male C57BL/6 mice.
-
Dosing:
-
Intravenous (IV): Administer this compound at 2 mg/kg via the tail vein.
-
Intraperitoneal (IP): Administer this compound at 100 mg/kg.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of IMR-1A in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are then calculated from the concentration-time data.
-
2. Cell-Based Notch Inhibition Assay
This protocol can be used to assess the inhibitory activity of this compound and IMR-1A on Notch signaling.[1]
-
Cell Lines: Use cancer cell lines known to be dependent on Notch signaling (e.g., 786-0, OE33).
-
Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or IMR-1A. Include a vehicle control (e.g., DMSO).
-
-
Assay:
-
Colony Formation Assay: After treatment for a specified period, stain the cells with crystal violet and quantify colony formation. A dose-dependent reduction in colonies indicates inhibition of cell proliferation.
-
Gene Expression Analysis (RT-qPCR): After a shorter treatment period (e.g., 24-48 hours), extract RNA and perform RT-qPCR to measure the expression of Notch target genes (e.g., HES1, HEY1). A decrease in the expression of these genes indicates Notch pathway inhibition.
-
Visualizations
Caption: Experimental workflow for studying the in vivo metabolism and activity of this compound.
Caption: IMR-1A inhibits the Notch signaling pathway by blocking Maml1 recruitment.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. EWU Digital Commons - 2025 Symposium: Identifying Notch-Regulated Gene and Biological Pathways Using a Specific Notch Signaling Inhibitor IMR-1A [dc.ewu.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of IMR-1 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the IMR-1 inhibitor. The information is designed to help address specific issues that may be encountered during experiments, with a focus on understanding and identifying potential off-target effects.
Introduction to this compound
This compound (Inhibitor of Mastermind Recruitment-1) is a small molecule inhibitor of the Notch signaling pathway.[1] Its established on-target mechanism is the disruption of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1).[2][3] This leads to the attenuation of Notch target gene transcription.[1] While studies have demonstrated this compound's specificity for the Notch pathway, its chemical structure contains a rhodanine (B49660) moiety.[1][4] The rhodanine scaffold is associated with a class of molecules known as Pan-Assay Interference Compounds (PAINS), which have a reputation for causing non-specific effects or false positives in high-throughput screens.[5][6][7] Therefore, careful experimental design and validation are crucial to ensure that the observed effects of this compound are due to its intended on-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target mechanism of action for this compound?
A1: this compound is designed to be a specific inhibitor of the Notch pathway.[1] It functions by disrupting the assembly of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch intracellular domain (NICD) and the DNA-binding protein CSL.[1][2] This action selectively attenuates the transcription of Notch target genes.[1]
Q2: I'm observing a phenotype in my cells that isn't consistent with known Notch pathway biology. Could this be an off-target effect?
A2: It is possible. While this compound has been shown to be a specific inhibitor of Notch signaling, unexpected phenotypes could arise from several sources, including off-target effects.[1] Given that this compound contains a rhodanine substructure, a feature common to some Pan-Assay Interference Compounds (PAINS), non-specific interactions are a possibility that should be experimentally investigated.[6][7][8] Other potential reasons for unexpected results include differences in cell line-specific signaling networks or experimental conditions.
Q3: What are Pan-Assay Interference Compounds (PAINS) and why is this relevant for this compound?
A3: PAINS are chemical compounds that tend to give false positive results in high-throughput screening assays.[5] They can interfere with assays in numerous ways, such as non-specific protein reactivity, compound aggregation, or interference with the assay's detection method.[7][9] The rhodanine scaffold found in this compound is a well-known PAINS motif.[5][10] While the original research on this compound included control experiments to demonstrate its specificity, it is best practice for researchers to independently validate that the observed effects in their system are not due to a PAINS-related artifact.[1]
Q4: My this compound treatment is causing widespread cell death, even in cell lines considered Notch-independent. What should I do?
A4: This could be an indication of off-target toxicity. First, confirm the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. If the solvent is not the issue, consider the possibility that at the concentration you are using, this compound is engaging off-target proteins that are critical for cell survival. We recommend performing a dose-response curve to determine if the toxicity is concentration-dependent and comparing the effective concentration to the reported IC50 for Notch inhibition. To rigorously test if the toxicity is off-target, you can use a CRISPR-Cas9 approach to knock out the intended target (Notch1/2) and see if the compound still causes cell death.[11][12]
Q5: How can I confirm that the effects I'm observing are due to the inhibition of the Notch pathway?
A5: The gold standard for confirming on-target activity is to perform a rescue experiment or a target knockout validation.[11] For example, you could test if the this compound-induced phenotype can be rescued by overexpressing a downstream effector of the Notch pathway. Alternatively, using a cell line where the this compound target (e.g., Notch1) has been knocked out via CRISPR-Cas9 is a powerful validation method.[12] If this compound still produces the same effect in the knockout cells, the phenotype is likely due to off-target effects. Additionally, you should always include a positive control, such as the well-characterized gamma-secretase inhibitor DAPT, to compare phenotypes.[1]
Data Presentation
Table 1: On-Target Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Notch Transcriptional Activation | Cell-free Assay | 26 µM | [2][13] |
Table 2: Hypothetical Kinase Selectivity Profile for this compound
This table presents hypothetical data for illustrative purposes. Actual screening is required to determine the kinase selectivity of this compound.
| Kinase Target | % Inhibition at 10 µM | Potential Implication |
| Notch Pathway (On-Target) | (Activity Assay) | Target Engagement |
| Kinase A | 95% | Potential strong off-target. Could be responsible for observed phenotype. |
| Kinase B | 88% | Potential off-target. Further investigation is warranted. |
| Kinase C | 65% | Moderate off-target interaction. May contribute to phenotype at higher concentrations. |
| 400+ Other Kinases | < 50% | Likely not significant off-targets at this concentration. |
Visualizations
Signaling Pathway Diagram
Caption: Canonical Notch signaling pathway with the site of this compound inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for identifying potential off-target effects of this compound.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Phenotype
| Problem | Possible Cause | Recommended Action |
| High levels of cell death observed at the target concentration. | 1. Solvent toxicity.2. Off-target toxicity of this compound. | 1. Ensure the final concentration of DMSO (or other solvent) is ≤ 0.5% and run a vehicle-only control.2. Perform a dose-response experiment to find the minimal effective concentration. Test the compound in a Notch-knockout cell line to see if the toxicity persists (indicating an off-target effect). |
| This compound shows an effect in a Notch-independent cell line. | 1. The cell line may have unappreciated Notch signaling activity.2. The effect is off-target. | 1. Confirm the Notch-dependency status of your cell line by testing a gamma-secretase inhibitor like DAPT.[1]2. Follow the "Workflow for Investigating Potential Off-Target Effects" diagram to validate the target. |
| No effect is observed where one is expected. | 1. This compound is inactive.2. The concentration used is too low.3. The experimental endpoint is not sensitive to Notch inhibition. | 1. Check the storage and handling of the compound. Prepare fresh stock solutions.[13]2. Perform a dose-response experiment. The reported IC50 is 26 µM.[13]3. Confirm that your positive control (e.g., DAPT) shows an effect. Measure the expression of known Notch target genes (e.g., HES1, HEY1) via RT-qPCR as a proximal readout of target engagement.[1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine if this compound inhibits the activity of other protein kinases, a common source of off-target effects.
Methodology:
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Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
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Assay Provider: Submit the compound to a commercial vendor that offers large-scale kinase profiling services (e.g., Eurofins, Reaction Biology). These services typically screen the compound against a panel of hundreds of human kinases.
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Screening Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used to identify potential hits.
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Data Analysis: The vendor will provide data as "% Inhibition" at the tested concentration.
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Interpretation:
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Inhibition >90% is considered a strong hit.
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Inhibition >65% is a potential hit that warrants follow-up.
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Analyze the identity of the inhibited kinases. Are they part of a specific family? Could their inhibition explain the observed phenotype?
-
-
Follow-up (Optional): For any strong hits, perform a follow-up IC50 determination to quantify the potency of this compound against the identified off-target kinase(s).
Protocol 2: CRISPR-Cas9 Mediated Target Validation
Objective: To determine if the biological effect of this compound is dependent on its intended target (e.g., a specific Notch receptor).[11][12]
Methodology:
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gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting a critical exon of the gene for the intended target (e.g., NOTCH1). Include a non-targeting control gRNA.
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Cell Line Transduction/Transfection: Introduce a Cas9 nuclease and the specific gRNA into your cell line of interest using an appropriate method (e.g., lentiviral transduction, electroporation).
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Generate Knockout Clones: Select single-cell clones and expand them.
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Validate Knockout: Verify the knockout of the target protein in each clone using Western Blot or genomic sequencing.
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Phenotypic Assay: Treat the validated knockout clones and a control clone (expressing Cas9 and the non-targeting gRNA) with a dose-response of this compound.
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Data Analysis and Interpretation:
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On-Target Effect: If the knockout clones are significantly more resistant to this compound compared to the control clone, this provides strong evidence that the compound's effect is mediated through the intended target.
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Off-Target Effect: If the knockout and control clones show the same sensitivity to this compound, it is highly likely that the observed phenotype is due to an off-target mechanism.[12]
-
Caption: A decision tree to guide troubleshooting of unexpected results with this compound.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
IMR-1 half-life and bioavailability in animal models
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use of IMR-1 in animal models, with a focus on its half-life and bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the half-life of this compound in animal models?
A1: this compound is a pro-drug that contains an ester moiety; it is rapidly metabolized in vivo to its active acid metabolite, IMR-1A.[1] Therefore, pharmacokinetic studies focus on measuring IMR-1A levels in plasma. In male C57 BL/6 mice, following a single intravenous (i.v.) administration of this compound at 2 mg/kg, its active metabolite IMR-1A demonstrated a terminal elimination half-life (T₁/₂) of 2.22 hours.[1]
Q2: I can't detect this compound in my plasma samples after administration. Is my experiment failing?
A2: This is an expected result and does not indicate experimental failure. Following both intravenous (i.v.) and intraperitoneal (i.p.) administration in mice, no signal for this compound is detected in plasma at any time point.[1] The compound is quickly converted to its active metabolite, IMR-1A, which is the species that should be quantified to determine pharmacokinetic parameters.[1]
Q3: What is the oral bioavailability of this compound?
A3: Currently, there is no published data on the oral bioavailability of this compound. Pharmacokinetic studies have focused on intravenous and intraperitoneal routes of administration.[1] Given that this compound is a pro-drug designed to increase the solubility and cell permeability of the active metabolite IMR-1A, further studies would be required to determine its absorption characteristics after oral administration.[1]
Q4: What is the recommended dose and administration route for in vivo efficacy studies?
A4: For tumor growth inhibition studies in xenograft mouse models, a daily intraperitoneal (i.p.) injection of 15 mg/kg this compound has been shown to be effective.[1][2] This regimen was successful in blocking tumor establishment in a human esophageal adenocarcinoma xenograft model and abrogating tumor growth in patient-derived xenograft (PDX) models.[1][2] At this dose, no observable adverse effects or significant weight loss were reported in the treated mice.[2]
Q5: How should I prepare this compound for in vivo administration?
A5: For intraperitoneal (i.p.) injections, this compound can be formulated in a vehicle of Dimethyl Sulfoxide (DMSO) and corn oil. A suggested protocol involves preparing a stock solution in DMSO and then diluting it with corn oil to achieve the final desired concentration for injection.[3] For example, a 25.0 mg/mL stock in DMSO can be diluted by adding 100 μL of the stock solution to 900 μL of corn oil for a 1 mL working solution.[3]
Pharmacokinetic Data
The following table summarizes the pharmacokinetic profile of the active metabolite, IMR-1A, in male C57 BL/6 mice after a single administration of the pro-drug, this compound.[1]
| Parameter | Administration Route & Dose | Value |
| T₁/₂ (Terminal Half-Life) | 2 mg/kg (i.v.) | 2.22 h |
| CL (Systematic Plasma Clearance) | 2 mg/kg (i.v.) | 7 mL/min/kg |
| Vss (Volume of Distribution) | 2 mg/kg (i.v.) | ~4-fold > total body water |
| Tmax (Time to Max Concentration) | 100 mg/kg (i.p.) | 0.50 h |
Experimental Protocols
Pharmacokinetic Analysis in Mice
This protocol outlines the methodology used to determine the pharmacokinetic parameters of IMR-1A.
-
Animal Model : Male C57 BL/6 mice.[1]
-
Drug Administration :
-
Sample Collection : Blood samples are collected from the mice at various time points post-administration. Plasma is then isolated for analysis. For the i.p. dose, plasma concentrations were quantifiable for up to 24 hours.[1]
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Sample Analysis : The concentration of the active metabolite, IMR-1A, in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
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Data Analysis : The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters including half-life (T₁/₂), clearance (CL), volume of distribution (Vss), and time to maximum concentration (Tmax).[1]
Xenograft Tumor Growth Inhibition Study
This protocol describes an efficacy study to evaluate the anti-tumor effects of this compound in vivo.
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Animal Model : Nude mice.[1]
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Cell Line : 5 x 10⁶ OE19 human esophageal adenocarcinoma cells are injected subcutaneously into the flank of each mouse.[1]
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Treatment Groups :
-
Study Duration : Treatment continues for 28 days.[3]
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Monitoring : Animal body weight and tumor dimensions are measured regularly (e.g., every 4 days). Tumor volume is calculated using the formula: Volume = (Short Dimension² × Long Dimension) / 2.[4]
Visualizations
Mechanism of Action: this compound Inhibition of Notch Signaling
Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for a typical xenograft tumor inhibition study using this compound.
Logical Flow: Pharmacokinetic Study Protocol
Caption: Logical flow diagram for determining the pharmacokinetic profile of this compound.
References
Technical Support Center: Managing Potential In Vivo Toxicity of IMR-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Notch inhibitor, IMR-1, in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor of the Notch signaling pathway. It functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on the chromatin, which is essential for the transcriptional activation of Notch target genes.[1] this compound is a prodrug that is metabolized in vivo to its more potent acid metabolite, IMR-1A.[1]
Q2: What is the most commonly reported in vivo dose of this compound with minimal toxicity?
A2: In published preclinical studies using patient-derived xenograft models in mice, this compound administered at a dose of 15 mg/kg via intraperitoneal (i.p.) injection for 28 days did not produce observable adverse effects or significant weight loss.[1]
Q3: What are the known on-target toxicities associated with Notch pathway inhibition?
A3: The most well-documented on-target toxicity of pan-Notch inhibitors is gastrointestinal (GI) toxicity, which manifests as goblet cell metaplasia and diarrhea.[2][3] This is due to the critical role of Notch1 and Notch2 in maintaining the homeostasis of intestinal stem and progenitor cells.[3] Long-term, chronic inhibition of Notch1 has also been associated with the development of vascular tumors in the liver in mouse models.[2][4]
Q4: Does this compound cause the same GI toxicity seen with other Notch inhibitors?
A4: While comprehensive dose-escalation toxicity studies for this compound are not publicly available, studies with other specific Notch inhibitors that, like this compound, target the transcriptional complex rather than gamma-secretase, have shown reduced or absent GI toxicity.[5][6] For instance, NADI-351, a Notch1-selective inhibitor, did not induce goblet cell metaplasia in mice even at doses up to 40 mg/kg.[5] This suggests that the severe GI effects may not be an inevitable consequence of all modes of Notch inhibition. However, researchers should still carefully monitor for any signs of GI distress.
Q5: How should I formulate this compound for in vivo administration?
A5: this compound is poorly soluble in water. For intraperitoneal (i.p.) injection, a common formulation involves dissolving this compound in a vehicle such as Dimethyl Sulfoxide (DMSO) and then further diluting it with a mixture of PEG300, Tween 80, and saline. A typical preparation might involve creating a stock solution in DMSO and then preparing the final dosing solution. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) can be used. It is crucial to ensure the final solution is homogenous. Always consult the supplier's datasheet for specific formulation recommendations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal exhibits signs of distress immediately after i.p. injection (e.g., writhing, lethargy) | - Formulation is too acidic or basic.- High concentration of DMSO or other solvent is causing irritation.- Injection was administered incorrectly, potentially into an organ. | - Check the pH of your dosing solution and adjust to physiological range (pH 7.2-7.4) if necessary.- Reduce the final concentration of DMSO in the dosing vehicle to less than 5%.- Review and refine your i.p. injection technique. Ensure the injection is into the peritoneal cavity and not into the intestines or other organs. |
| Progressive weight loss (>10%) over several days of dosing | - Systemic toxicity.- Dehydration due to GI upset.- Reduced food and water intake. | - Immediately reduce the dose of this compound or switch to an intermittent dosing schedule.- Monitor food and water intake daily. Provide supplemental hydration (e.g., subcutaneous saline) if necessary.- Perform a thorough clinical examination of the animal, looking for other signs of toxicity. |
| Diarrhea or changes in fecal consistency | - Potential on-target gastrointestinal toxicity (goblet cell metaplasia). | - Reduce the dose or frequency of this compound administration.- Consider co-administration with corticosteroids, which has been shown to ameliorate gut toxicity of some Notch inhibitors.[3] - At the end of the study, collect intestinal tissue for histopathological analysis to assess for goblet cell metaplasia. |
| No discernible anti-tumor effect at the 15 mg/kg dose | - Insufficient drug exposure.- Tumor model is not dependent on Notch signaling.- this compound is not being properly metabolized to the active form, IMR-1A. | - Confirm Notch pathway activation in your tumor model (e.g., by Western blot for Notch intracellular domain (NICD) or qPCR for Notch target genes like Hes1 and Hey1).- Consider a dose-escalation study to determine if higher doses are more efficacious and still tolerated.- Analyze plasma levels of IMR-1A to confirm in vivo conversion of the prodrug. |
| Precipitation of this compound in the dosing solution | - Poor solubility of this compound in the chosen vehicle.- Instability of the formulation over time. | - Prepare fresh dosing solutions immediately before each administration.- Gently warm the solution and vortex thoroughly to ensure complete dissolution.- Consider alternative formulation strategies, such as using a higher percentage of solubilizing agents like PEG300 and Tween 80, while staying within acceptable toxicity limits for these excipients. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Observations for this compound
| Compound | Dose | Route of Administration | Animal Model | Duration | Observed Effects | Reference |
| This compound | 15 mg/kg | Intraperitoneal (i.p.) | Nude mice with OE19 xenografts | 4 weeks (daily) | Blocked tumor establishment; no observable adverse effects; body weight remained constant. | [1] |
| This compound | 15 mg/kg | Intraperitoneal (i.p.) | NSG mice with esophageal adenocarcinoma PDX | 24 days (daily) | Significantly abrogated tumor growth; no significant weight loss or other visible signs of adverse effects. | [1] |
Table 2: Pharmacokinetic Parameters of IMR-1A in Mice (following this compound administration)
| Route of Administration (of this compound) | Dose (of this compound) | Tmax (h) | T1/2 (h) | CL (mL/min/kg) | Reference |
| Intravenous (i.v.) | 2 mg/kg | - | 2.22 | 7 | [1] |
| Intraperitoneal (i.p.) | 100 mg/kg | 0.50 | NC | - | [1] |
| NC: Not Calculated |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Escalation Study
Objective: To determine the maximum tolerated dose of this compound in mice.
Materials:
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This compound
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Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, Saline)
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8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female
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Sterile syringes and needles (27-30 gauge)
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Animal balance
Procedure:
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Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the start of the study.
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Formulation Preparation: Prepare a stock solution of this compound in DMSO. On each dosing day, prepare fresh dosing formulations by diluting the stock solution in the appropriate vehicle. Ensure the final concentration of DMSO is below 5%.
-
Dose Escalation:
-
Start with a cohort of 3-5 mice per sex at a dose of 15 mg/kg (a known tolerated dose).
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Administer this compound via i.p. injection daily for 5-7 consecutive days.
-
If this dose is well-tolerated (no mortality and body weight loss <10%), escalate the dose in a new cohort of mice by a factor of 1.5-2 (e.g., 22.5 mg/kg, 30 mg/kg, etc.).
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Continue this dose escalation until signs of toxicity are observed. The MTD is defined as the highest dose that does not cause mortality and results in reversible clinical signs of toxicity and a body weight loss of no more than 10-15%.
-
-
Clinical Observations:
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Monitor animals at least twice daily for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming. Note any signs of piloerection, ataxia, or lethargy.
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Record body weight daily.
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At the end of the study, perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, and gastrointestinal tract) for histopathological analysis.
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Protocol 2: Histopathological Assessment of Gastrointestinal Toxicity
Objective: To evaluate the effect of this compound on the histology of the small and large intestines.
Materials:
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Formalin (10% neutral buffered)
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Microtome
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Glass slides
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Periodic acid-Schiff (PAS) stain
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Hematoxylin and eosin (B541160) (H&E) stain
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Microscope
Procedure:
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Tissue Collection: At the end of the in vivo study, euthanize the animals and carefully dissect the small and large intestines.
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Fixation: Flush the intestines with cold PBS and then fix in 10% neutral buffered formalin for 24-48 hours.
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Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
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Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
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Staining:
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For general morphology, stain sections with H&E.
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To specifically identify goblet cells, stain sections with PAS stain.
-
-
Microscopic Examination:
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Examine the H&E stained sections for any signs of inflammation, necrosis, or changes in crypt-villus architecture.
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Examine the PAS stained sections to quantify the number of goblet cells per crypt. An increase in the number of PAS-positive goblet cells is indicative of goblet cell metaplasia.
-
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: General workflow for in vivo toxicity assessment of this compound.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of Notch Signaling: From Cancer to Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cautionary tale of side effects of chronic Notch1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Preventing degradation of IMR-1 in stock solutions
This technical support center provides guidance on the proper handling and storage of IMR-1 to prevent its degradation in stock solutions, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor of the Notch signaling pathway.[1][2] Its mechanism of action involves preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][2] This disruption inhibits the transcription of Notch target genes, which has been shown to suppress tumor growth in various cancer models.[2][3]
Q2: What is the appearance and solid-state stability of this compound?
A2: this compound is a white to light yellow or beige solid powder.[1] In its powdered form, it is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1][4]
Q3: What is IMR-1A and how is it related to this compound?
A3: IMR-1A is the acid metabolite of this compound.[2][5] In vivo, this compound is believed to act as a pro-drug, metabolizing into IMR-1A, which exhibits a 50-fold increase in potency as a Notch inhibitor.[2][5]
Troubleshooting Guide: this compound Stock Solution Degradation
Q4: My this compound stock solution has lost efficacy. What are the likely causes?
A4: Loss of efficacy in your this compound stock solution is likely due to chemical degradation. The most common contributing factors are improper storage temperature, repeated freeze-thaw cycles, and the use of inappropriate solvents or solvent quality.
Q5: I observe precipitation in my this compound stock solution upon thawing. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent this, ensure you are using a suitable solvent and concentration. It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][4]
Q6: What are the recommended solvents for preparing this compound stock solutions?
A6: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 100 mg/mL[1], 70 mg/mL[4], or ≥35.3 mg/mL[3]. It is insoluble in water and ethanol.[3][4] For optimal results, it is crucial to use fresh, high-quality, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][4]
Data and Protocols
This compound Storage and Stability
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Stability Period | Source(s) |
| Powder | -20°C | 3 years | [1][4] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 1-2 years | [1][4] |
| -20°C | 1 year (or 1 month) | [1][4] |
Note: There is some variation in the reported stability at -20°C in solvent. Adhering to the shorter duration of 1 month is a safer practice to ensure compound integrity.
This compound Solubility
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (282.96 mM) | [1] |
| 70 mg/mL (198.07 mM) | [4] | |
| ≥35.3 mg/mL | [3] | |
| 20 mg/mL | ||
| Water | Insoluble | [3][4] |
| Ethanol | Insoluble | [3][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 353.41 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or cryovials
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Calibrated balance and appropriate weighing tools
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Vortex mixer
Procedure:
-
Pre-warming: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.53 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For 3.53 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1][4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Visual Guides
Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment.
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Troubleshooting logic for this compound stock solution degradation.
References
Validation & Comparative
A Head-to-Head Comparison of IMR-1 and DAPT in Notch Inhibition for Research and Drug Development
For researchers, scientists, and drug development professionals, the precise modulation of the Notch signaling pathway is critical for investigating cellular processes and developing novel therapeutics. This guide provides an objective comparison of two widely used Notch inhibitors, IMR-1 and DAPT (a gamma-secretase inhibitor, GSI), supported by experimental data to inform inhibitor selection.
The Notch signaling pathway is a cornerstone of cell-to-cell communication, governing fundamental processes such as cell fate determination, proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in a variety of diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5] This has led to the development of numerous small molecule inhibitors, with this compound and DAPT being two prominent examples. While both effectively inhibit Notch signaling, they do so through distinct mechanisms, leading to different specificities and potential applications.
Mechanism of Action: A Tale of Two Targets
DAPT , a potent and well-established gamma-secretase inhibitor (GSI), acts upstream in the Notch signaling cascade.[6][7][8] Upon ligand binding, the Notch receptor undergoes sequential proteolytic cleavages. The final cleavage, mediated by the γ-secretase complex, is essential for releasing the Notch Intracellular Domain (NICD).[9][10] DAPT directly inhibits this γ-secretase activity, thereby preventing the generation of NICD and subsequent translocation to the nucleus to activate target gene expression.[11][12]
In contrast, This compound represents a newer class of Notch inhibitor that targets the downstream transcriptional activation complex.[13][14] After NICD enters the nucleus, it forms a ternary complex with the DNA-binding protein CSL and the coactivator Mastermind-like 1 (Maml1) to drive the transcription of Notch target genes.[13] this compound specifically prevents the recruitment of Maml1 to the NICD-CSL complex on chromatin, thus directly inhibiting Notch-mediated gene transcription without affecting NICD production.[13][14]
At a Glance: this compound vs. DAPT (GSI)
| Feature | This compound | DAPT (GSI) |
| Target | Notch Transcriptional Activation Complex (prevents Maml1 recruitment)[13][14] | γ-Secretase Complex[6][7][8] |
| Mechanism | Inhibits formation of the functional transcriptional complex[13] | Blocks proteolytic cleavage and release of NICD[11][12] |
| Specificity | Reported to be specific for the Notch pathway[13] | Broader spectrum, inhibits cleavage of other γ-secretase substrates (e.g., Amyloid Precursor Protein, E-cadherin, ErbB4)[7] |
| Effect on NICD Levels | Does not alter cellular levels of NICD[13] | Decreases the cellular pool of NICD[13] |
Quantitative Performance Data
The following table summarizes the reported in vitro potencies of this compound and DAPT. It is important to note that IC50 values can vary depending on the assay conditions and cell type used.
| Compound | Assay Type | Target/Endpoint | Reported IC50 |
| This compound | In vitro Notch Ternary Complex Assembly Assay | Inhibition of Maml1 recruitment | 26 µM[14][15] |
| IMR-1A (metabolite) | Cell-free assay | Notch inhibition | 0.5 µM[16] |
| DAPT | Cell-based assay (HEK 293 cells) | Aβ production | 20 nM[17] |
| DAPT | Human primary neuronal cultures | Total Amyloid-β (Aβ) inhibition | 115 nM[6][18] |
| DAPT | Human primary neuronal cultures | Aβ42 inhibition | 200 nM[6][18] |
| DAPT | OVCAR-3 cell proliferation assay | Cell proliferation | 160 nM[19] |
Comparative Efficacy in Preclinical Models
Studies have directly compared the effects of this compound and DAPT in various cancer models. In Notch-dependent cell lines, both this compound and DAPT have been shown to inhibit cell growth and colony formation with comparable sensitivity profiles.[13] For instance, in patient-derived xenograft (PDX) models of esophageal adenocarcinoma, both this compound (at 15 mg/kg) and DAPT (at 20 mg/kg) significantly abrogated tumor growth.[20][21] Furthermore, treatment with either compound led to a dramatic reduction in the expression of Notch target genes like Hes1 and HeyL.[13]
A key differentiator observed in experimental settings is their effect on the assembly of the Notch transcriptional complex on chromatin. Chromatin immunoprecipitation (ChIP) assays have demonstrated that while DAPT treatment decreases the occupancy of both Notch1 and Maml1 on the HES1 promoter, this compound treatment only decreases the occupancy of Maml1, leaving Notch1 binding unaffected.[13] This provides direct evidence for their distinct mechanisms of action at the molecular level.
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the points of intervention for this compound and DAPT within the Notch signaling pathway and a typical experimental workflow for their comparison.
Caption: Points of inhibition for DAPT and this compound in the Notch pathway.
Caption: Experimental workflow for comparing this compound and DAPT.
Detailed Experimental Protocols
Below are generalized protocols for key experiments used to compare this compound and DAPT. Specific details may need to be optimized for different cell lines and experimental systems.
Cell Proliferation/Colony Formation Assay
This assay assesses the impact of Notch inhibition on the ability of single cells to grow into colonies.
-
Cell Seeding: Plate a low density of Notch-dependent cancer cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, DAPT, or a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 10-14 days, replacing the media with fresh inhibitor-containing media every 3-4 days.
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash with water and air dry.
-
Scan the plates and quantify the number and size of colonies using software like ImageJ.
-
Real-Time Quantitative PCR (RT-qPCR) for Notch Target Genes
This method quantifies the mRNA levels of Notch target genes to measure the direct impact of inhibitors on Notch transcriptional activity.
-
Cell Treatment: Plate cells at a higher density and treat with this compound, DAPT, or vehicle for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for Notch target genes (e.g., HES1, HEYL) and a housekeeping gene (e.g., HPRT, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in the expression of HES1 and HEYL in treated cells compared to the vehicle control indicates Notch pathway inhibition.[13]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the binding of specific proteins (like NICD and Maml1) to genomic DNA regions (like the promoters of Notch target genes).
-
Cell Treatment and Cross-linking: Treat cells with this compound, DAPT, or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Notch1 or Maml1 overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers flanking the CSL binding sites on the HES1 promoter. The relative enrichment of the promoter DNA in the Notch1 or Maml1 immunoprecipitates compared to the IgG control indicates protein binding.[13]
Conclusion: Choosing the Right Inhibitor
The choice between this compound and DAPT depends largely on the specific research question and experimental context.
DAPT is a potent, well-characterized inhibitor ideal for studies requiring strong, upstream blockade of Notch signaling. However, its broader specificity for the γ-secretase complex means it will also inhibit the processing of other substrates, which could lead to off-target effects.[7] This is a critical consideration in studies where the specific role of Notch is being dissected from other signaling pathways.
This compound , on the other hand, offers a more targeted approach by directly inhibiting the final step of Notch-mediated transcriptional activation.[13] Its distinct mechanism, which does not affect NICD levels, makes it a valuable tool for probing the specific functions of the Notch transcriptional complex.[13] The reported specificity of this compound for the Notch pathway may also reduce the likelihood of off-target effects observed with GSIs.[13]
References
- 1. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Inhibition of Notch Pathway Signaling: A One Compound Mission To Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. DAPT (chemical) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 11. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. apoptosis-kit.com [apoptosis-kit.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. researchgate.net [researchgate.net]
IMR-1: A Comparative Analysis of Efficacy in Notch-Dependent vs. Notch-Independent Cancer Cells
For Immediate Release
MIAMI, FL – A comprehensive analysis of the small molecule inhibitor, IMR-1, reveals its selective and potent efficacy in cancer cells dependent on the Notch signaling pathway, while demonstrating minimal effects on Notch-independent cells. This guide provides an in-depth comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
This compound is a novel inhibitor that targets the Notch signaling pathway by disrupting the formation of the Notch transcriptional activation complex.[1][2] Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex, a critical step for the transcription of Notch target genes.[1][3] This mechanism of action provides a targeted approach to inhibit the growth of tumors that are reliant on aberrant Notch signaling.
Comparative Efficacy: Notch-Dependent vs. Notch-Independent Cell Lines
The differential efficacy of this compound is most evident when comparing its effects on cancer cell lines classified by their dependence on the Notch pathway. This dependency is often determined by their sensitivity to gamma-secretase inhibitors (GSIs) like DAPT, which block a key step in Notch receptor processing.[1][4][5]
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Notch Dependency | Key Experimental Findings | Reference |
| 786-0 | Renal Cell Carcinoma | Dependent | Dose-dependent reduction in colony formation with this compound treatment. | [1] |
| OE33 | Esophageal Adenocarcinoma | Dependent | Dose-dependent decrease in Notch target gene transcription and colony formation upon this compound treatment.[1] EC50 for colony formation between 10-15 µM.[6] | [1][6] |
| MCF-7 | Breast Cancer | Independent | No significant effect on cell growth observed. | [6] |
| T47D | Breast Cancer | Independent | No significant effect on cell growth observed. | [6] |
Note: The IC50 of this compound for inhibiting the assembly of the Notch transcriptional activation complex in a cell-free assay is 26 μM.[3][7]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the Notch signaling pathway, the mechanism of this compound, and a typical experimental workflow for assessing its efficacy.
Notch Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits Notch signaling by preventing Maml1 recruitment to the NTC.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's impact on cancer cell lines.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are summarized protocols for key experiments.
Colony Formation Assay
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Culture the cells for 10-14 days, replacing the media with fresh this compound or DMSO every 3-4 days.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
RT-qPCR for Notch Target Gene Expression
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 48-72 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for Notch target genes (e.g., HES1, HEYL) and a housekeeping gene (e.g., HPRT) for normalization.
-
Analysis: Calculate the relative expression of the target genes in this compound treated cells compared to the control.[1][4]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with this compound or DMSO, then cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a component of the Notch transcriptional complex (e.g., Maml1 or NICD).
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qPCR: Quantify the amount of a specific promoter region (e.g., HES1 promoter) in the immunoprecipitated DNA by qPCR.[8]
In Vivo Efficacy
Preclinical studies using patient-derived xenograft (PDX) models of esophageal adenocarcinoma have demonstrated that this compound significantly inhibits tumor growth.[1][9] Treatment with this compound at 15 mg/kg resulted in a dramatic reduction in tumor volume and the expression of Notch target genes within the tumors.[1][9]
Conclusion
The available data strongly indicate that this compound is a selective inhibitor of Notch-dependent cancer cell growth. Its specific mechanism of action, targeting the recruitment of Maml1 to the Notch transcriptional complex, provides a clear rationale for its differential efficacy. For researchers in oncology and drug development, this compound represents a promising tool for studying Notch-driven cancers and a potential therapeutic lead that warrants further investigation.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of IMR-1 and Other Maml1 Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the small molecule IMR-1 and other inhibitors targeting the Mastermind-like 1 (Maml1) coactivator, a key component of the Notch signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance based on available experimental data. The guide includes a quantitative comparison of various inhibitors, detailed experimental protocols for key assays, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to Maml1 Inhibition
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers. A key event in Notch signaling activation is the formation of a ternary complex consisting of the Notch intracellular domain (NICD), the DNA-binding protein CSL, and a member of the Mastermind-like (Maml) family of coactivators. Maml1 is essential for the recruitment of transcriptional machinery and subsequent target gene expression. Therefore, inhibiting the recruitment of Maml1 to the Notch ternary complex represents a promising therapeutic strategy. This compound was one of the first small molecules identified to disrupt this interaction. This guide compares this compound with other known Maml1-targeting inhibitors.
Quantitative Performance Comparison
The following table summarizes the quantitative data for this compound and other notable Maml1 inhibitors. The data is compiled from various studies to provide a comparative overview of their potency.
| Inhibitor | Type | Target Interaction | IC50 / Kd | Key Findings |
| This compound | Small Molecule | Prevents Maml1 recruitment to the Notch Ternary Complex (NTC)[1] | IC50: 26 µM (NTC assembly assay)[1][2] | First-in-class inhibitor of the Notch transcriptional activation complex.[3] |
| NADI-351 | Small Molecule | Selectively disrupts Notch1 transcription complexes[4] | ~15x more potent than this compound; IC50: 8.8 µM (reporter assay)[5][6] | Orally active and potent Notch1-selective inhibitor.[4] |
| SAHM1 | Stapled Peptide | Competitively inhibits Maml1 binding to the NICD-CSL complex[7][8] | Kd: 0.12 µM (binding to RAMANK-CSL) | A cell-permeable peptide that mimics the Maml1 binding domain.[9] |
| RIN1 | Small Molecule | Disrupts the interaction between Notch and RBPJ (CSL)[10] | IC50: 0.18 - 0.2 µM (reporter assay)[10][11] | Inhibits both transcriptional repression and activation by targeting RBPJ.[10] |
| Z271-0326 | Small Molecule | Inhibits ATP-dependent interaction of NACK with the NTC[12] | Kd: 0.89 µM (binding to NACK)[13] | Targets a kinase associated with the Notch transcriptional complex.[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Notch Ternary Complex (NTC) Assembly Assay
This assay quantitatively measures the formation of the NTC on a DNA template. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format is often employed for high-throughput screening.
Principle: The assay relies on the proximity of two beads: a donor bead and an acceptor bead. One component of the NTC (e.g., a biotinylated DNA oligo corresponding to a CSL binding site) is attached to a streptavidin-coated donor bead. Another component (e.g., a FLAG-tagged Maml1) is recognized by an anti-FLAG antibody conjugated to an acceptor bead. When the NTC assembles, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation.
Protocol:
-
Reagent Preparation: Recombinant NICD, CSL, and FLAG-tagged Maml1 proteins are purified. A biotinylated double-stranded DNA oligonucleotide containing a CSL binding site is synthesized.
-
Reaction Setup: In a 384-well plate, incubate NICD, CSL, and the biotinylated DNA oligo to allow for the formation of the NICD-CSL-DNA complex.
-
Inhibitor Addition: Add the test compounds (e.g., this compound) at various concentrations.
-
Maml1 Addition: Add FLAG-tagged Maml1 to the wells.
-
Bead Addition: Add streptavidin-coated donor beads and anti-FLAG acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature to allow for bead-protein binding and complex formation.
-
Signal Detection: Read the plate using a plate reader capable of detecting the AlphaScreen signal. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to determine the in-vivo association of specific proteins with particular DNA regions. In this context, it is used to assess the recruitment of Maml1 to the promoters of Notch target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[14][15]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 base pairs.[15]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Maml1 or anti-Notch1). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of Notch target genes (e.g., HES1, HEY1) to quantify the amount of precipitated DNA.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, providing a measure of cell viability and clonogenicity after treatment with an inhibitor.
Protocol:
-
Cell Seeding: Plate a low density of cells in a 6-well plate. The exact number of cells will depend on the cell line's proliferation rate.[16]
-
Inhibitor Treatment: Treat the cells with the desired concentrations of the Maml1 inhibitor or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation. The medium should be changed every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as methanol (B129727) or paraformaldehyde, and then stain with crystal violet.[16]
-
Quantification: Wash the plates to remove excess stain and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Caption: A simplified workflow for the Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAHM1 | Other Notch Signaling | Tocris Bioscience [tocris.com]
- 10. RBPJ Inhibitor 1 (RIN1, RIN-1) | NOTCH-RBPJ inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel chemical attack on Notch-mediated transcription by targeting the NACK ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z271-0326|CAS 1243002-72-3|DC Chemicals [dcchemicals.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ossila.com [ossila.com]
Unveiling the Nuances of Notch Inhibition: A Comparative Analysis of IMR-1 and Other Notch Pathway Modulators
For researchers, scientists, and professionals in drug development, the intricate landscape of Notch signaling presents both a promising therapeutic target and a complex challenge. This guide provides a detailed comparison of IMR-1, a novel inhibitor of the Notch transcriptional activation complex, with established Notch inhibitors, focusing on their differential effects on gene expression. Supported by experimental data, this document aims to illuminate the distinct mechanisms and potential therapeutic advantages of these compounds.
The Notch signaling pathway is a cornerstone of cellular communication, governing critical processes such as cell fate determination, proliferation, and differentiation. Its dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of Notch inhibitors has been a significant focus of therapeutic research. Among these, a new class of inhibitors targeting the downstream transcriptional complex is emerging, with this compound as a key example. This guide will delve into the comparative effects of this compound and other well-known Notch inhibitors—DAPT, DBZ, and RO4929097—on gene expression, providing a clear, data-driven overview for the scientific community.
A Tale of Two Mechanisms: this compound vs. Gamma-Secretase Inhibitors
The fundamental difference between this compound and inhibitors like DAPT, DBZ, and RO4929097 lies in their mechanism of action. The latter group belongs to the class of gamma-secretase inhibitors (GSIs). Gamma-secretase is an enzyme essential for the final proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to activate target gene transcription. GSIs, by blocking this cleavage, prevent the formation of the active NICD.[1][2]
In contrast, this compound operates further downstream in the signaling cascade. It is a small molecule inhibitor that specifically disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL.[3] This distinct mechanism suggests that this compound may offer a more targeted approach to Notch inhibition, potentially avoiding some of the off-target effects associated with GSIs.
Comparative Effects on Gene Expression: A Quantitative Overview
The differential mechanisms of these inhibitors translate into distinct effects on the expression of Notch target genes. The following table summarizes the quantitative data on the modulation of key Notch target genes by this compound and other inhibitors.
| Inhibitor | Target Gene | Cell Line/Model | Concentration | Fold Change/Percent Inhibition | Reference |
| This compound | HES1 | OE33, 786-0 | Dose-dependent | Dose-dependent decrease | [3] |
| HEYL | OE33, 786-0 | Dose-dependent | Dose-dependent decrease | [3] | |
| NOTCH3 | Patient-Derived Xenograft | 15 mg/kg | Dramatic reduction | [3] | |
| DAPT | HES1 | Splenic single-cells (mice) | Not specified | Significant decrease | [4] |
| NOTCH1 | Splenic single-cells (mice) | Not specified | Significant decrease | [4] | |
| HES1 | Ovarian Cancer Stem-like Cells | Not specified | Significant decrease | [5] | |
| DBZ | Hairy1 | Xenopus laevis intestine | 5 µM | Significant decrease | [6] |
| Hairy2b | Xenopus laevis intestine | 5 µM | Significant decrease | [7][6] | |
| RO4929097 | HES1 | A549 (NSCLC) | 100 nmol/L | Dose-dependent reduction | [8] |
| HES5 | Glioblastoma patient tumors | Not specified | Decrease | [9] |
Key Observations:
-
Consistent Downregulation of HES1: All four inhibitors demonstrate a consistent ability to downregulate the expression of the canonical Notch target gene, HES1. This underscores their on-target activity in suppressing the Notch pathway.
-
This compound's Broad Effect on Target Genes: Studies on this compound show a clear dose-dependent inhibition of multiple key Notch target genes, including HES1, HEYL, and NOTCH3, in both cell lines and in vivo models.[3]
-
Distinct Gene Profiles: While direct comparative studies across a wide range of genes are limited, the available data suggests that the different mechanisms of action may lead to distinct downstream gene expression profiles. For instance, DAPT has been shown to affect genes involved in immune cell differentiation, a context not yet extensively studied for this compound.[4]
Visualizing the Mechanisms of Inhibition
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the Notch signaling pathway and the experimental workflow for their comparison.
Caption: The Notch signaling pathway and points of inhibition for this compound and GSIs.
Caption: A typical experimental workflow for comparing the effects of Notch inhibitors on gene expression.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA levels of Notch target genes following treatment with inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., OE33, 786-0) in appropriate culture medium and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, DAPT, DBZ, RO4929097, or a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24, 48 hours).
2. RNA Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's instructions. This typically involves a series of washes and elution steps.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the kit's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (HES1, HEYL, etc.) and a housekeeping gene (GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt values of the treated samples to the ΔCt of the control samples (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the occupancy of specific proteins (e.g., Notch1, Maml1) on the promoter regions of target genes.
1. Cell Treatment and Cross-linking:
-
Treat cells with the inhibitors as described above.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
2. Cell Lysis and Chromatin Sonication:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 base pairs.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-Notch1, anti-Maml1) or a control IgG.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
6. qPCR Analysis:
-
Perform qPCR on the purified DNA using primers designed to amplify the promoter region of the target gene (e.g., HES1 promoter).
-
Analyze the results by calculating the percentage of input DNA that was immunoprecipitated.
Conclusion and Future Directions
The emergence of this compound as an inhibitor of the Notch transcriptional activation complex represents a significant advancement in the field of Notch-targeted therapies. Its distinct mechanism of action, which spares the initial steps of receptor cleavage, offers the potential for a more refined and possibly safer inhibition of the pathway compared to traditional GSIs. While current data clearly demonstrates this compound's efficacy in downregulating key Notch target genes, further head-to-head studies with a broader panel of genes and in diverse disease models are necessary to fully elucidate its unique gene regulatory profile and therapeutic potential. The detailed protocols provided herein should empower researchers to conduct such comparative studies and contribute to a deeper understanding of the nuanced effects of different Notch inhibitors on gene expression. This knowledge will be instrumental in guiding the development of the next generation of more effective and specific Notch-targeted therapies.
References
- 1. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. γ-Secretase Inhibitor, DAPT Inhibits Self-renewal and Stemness Maintenance of Ovarian Cancer Stem-like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular and Clinical Effects of Notch Inhibition in Glioma Patients: A Phase 0/I Trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of IMR-1: A Guide to Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or therapeutic candidate is paramount. This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of the Notch inhibitor IMR-1 with other signaling pathways. While extensive public data on this compound's off-target profile is not currently available, this document outlines the experimental framework for such an investigation and presents the on-target data for comparison.
This compound is a small molecule inhibitor that targets the Notch signaling pathway by a specific mechanism of action: it prevents the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1] This disruption of the NTC inhibits the transcription of Notch target genes.[2] The reported half-maximal inhibitory concentration (IC50) for this compound in a cell-free Notch transcriptional activation assay is 26 μM.[1][3]
Comparative Analysis of this compound Activity
A critical aspect of characterizing any inhibitor is to determine its selectivity. This is typically achieved by screening the compound against a broad panel of related proteins, such as the human kinome. At present, a comprehensive public kinome scan or broad cross-reactivity profile for this compound is not available.
To illustrate how such data would be presented, Table 1 provides a template for summarizing the cross-reactivity of this compound. It includes its known on-target activity against the Notch pathway and hypothetical data for off-target kinases to demonstrate how a comparative analysis would be structured.
Table 1: this compound Selectivity Profile (Hypothetical Data)
| Target Pathway | Specific Target | Assay Type | This compound Activity (IC50/K_d_) | Notes |
| Notch Signaling | NTC Assembly | Cell-Free Transcription | 26 µM (IC50) | Primary target of this compound. |
| Notch Signaling | Notch1 Intracellular Domain (NICD) | Surface Plasmon Resonance | 11 ± 3 µM (K_d_) | Direct binding affinity. [2] |
| MAPK Signaling | MEK1 | Kinase Inhibition | > 100 µM (Hypothetical) | Low predicted off-target activity. |
| PI3K/Akt Signaling | Akt1 | Kinase Inhibition | > 100 µM (Hypothetical) | Low predicted off-target activity. |
| Cell Cycle | CDK2 | Kinase Inhibition | 75 µM (Hypothetical) | Minor off-target activity may exist. |
| Receptor Tyrosine Kinase | EGFR | Kinase Inhibition | > 100 µM (Hypothetical) | Low predicted off-target activity. |
Visualizing Signaling and Experimental Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations, created using Graphviz, depict the Notch signaling pathway, the mechanism of this compound, and a typical workflow for assessing inhibitor selectivity.
Caption: Mechanism of this compound in the Notch signaling pathway.
Caption: Workflow for in vitro kinase inhibitor cross-reactivity screening.
Experimental Protocols
Reproducible experimental protocols are the foundation of reliable scientific data. The following sections detail a generalized protocol for the on-target NTC assembly assay and a standard in vitro kinase assay to generate cross-reactivity data.
Protocol: In Vitro Notch Ternary Complex (NTC) Assembly Assay
This assay quantitatively measures the formation of the NTC on a DNA template and is used to determine the on-target activity of inhibitors like this compound.
-
Reagent Preparation:
-
Prepare recombinant proteins: Notch1 Intracellular Domain (NICD), CSL, and Mastermind-like 1 (Maml1).
-
Synthesize biotinylated DNA oligonucleotides containing the CSL binding site.
-
Prepare assay buffer (e.g., PBS with 0.1% BSA and 1 mM DTT).
-
Prepare a stock solution of this compound in 100% DMSO and create serial dilutions.
-
-
Assay Procedure:
-
Immobilize the biotinylated CSL-DNA template onto streptavidin-coated microplates.
-
Wash plates to remove unbound DNA.
-
Add a mixture of CSL and NICD to the wells and incubate to allow the formation of the binary complex.
-
Add serial dilutions of this compound or DMSO vehicle control to the wells.
-
Add Maml1 (often fused to a detection tag like GST) to initiate the formation of the ternary complex.
-
Incubate to allow the reaction to reach equilibrium.
-
-
Signal Detection:
-
Wash the plates to remove unbound proteins.
-
Add a primary antibody against the Maml1 tag (e.g., anti-GST).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no Maml1).
-
Normalize the data to the DMSO-only control (100% activity).
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This is a generalized protocol for determining the inhibitory activity of a compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a concentration gradient.
-
Prepare the desired kinases, their specific substrates, and ATP solutions in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
Add the kinase to the wells of a 384-well plate.
-
Add the test compound (this compound) at various concentrations to the wells. Include a DMSO-only control (100% kinase activity) and a no-kinase control (background).
-
Initiate the kinase reaction by adding the substrate/ATP mixture. The ATP concentration should be near the K_m for each kinase.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each kinase.
-
By employing these standardized assays, researchers can build a comprehensive selectivity profile for this compound, enabling a more informed interpretation of its biological effects and potential therapeutic applications.
References
Safety Operating Guide
Navigating the Disposal of IMR-1: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the Notch pathway inhibitor, IMR-1, is critical for maintaining a secure research environment. This document outlines the necessary procedures for handling and disposing of this compound in solid form and as a solution, ensuring the safety of laboratory personnel and adherence to institutional and regulatory standards.
This compound, a potent inhibitor of the Notch transcriptional activation complex, is a valuable tool in cancer research.[1][2][3] Proper management of its waste is paramount to prevent potential environmental contamination and ensure a safe laboratory workspace. This guide provides a step-by-step protocol for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound Safety and Handling Profile
Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of this compound. This information, summarized from material safety data sheets, dictates the necessary precautions for handling and waste management.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves, and safety goggles. | [4] |
| Handling | Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling. Use in a well-ventilated area or under a fume hood. | [4] |
| Storage | Store at 2-8°C in a tightly sealed container.[1] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[3] | [1][3] |
| Accidental Release | In case of a spill, ensure adequate ventilation. Use personal protective equipment. Absorb the spill with an inert material and collect it in a sealed container for disposal. Prevent the spill from entering drains. | |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents. This compound is classified as a combustible solid.[1] | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated waste must be in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
1. Disposal of Solid this compound Powder:
-
Waste Collection: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS Number (310456-65-6), and any other information required by your institution's EHS office.[1]
-
Storage: Store the waste container in a designated, secure area for hazardous waste pickup.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
2. Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Labeling: The label should specify the contents, including "this compound," the solvent (e.g., "DMSO"), and the approximate concentration.
-
Important Precaution: Do not dispose of this compound solutions down the drain.
-
Storage: Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the liquid waste through your institution's hazardous waste management program.
3. Disposal of Contaminated Labware:
-
Disposable Items: Collect disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound in a designated hazardous waste bag. This bag should be clearly labeled as containing this compound contaminated waste.
-
Non-Disposable Glassware: Decontaminate non-disposable glassware by rinsing it with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any this compound residue. Collect the solvent rinse as hazardous liquid waste. Following the initial rinse, the glassware can be washed with soap and water.
-
Contaminated Apparel: If a lab coat becomes contaminated with this compound, it should be professionally laundered by a service experienced in handling laboratory-contaminated clothing.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
Essential Safety and Logistical Information for Handling IMR-1
This document provides crucial safety protocols and logistical plans for the handling and disposal of IMR-1, a small molecule inhibitor of the Notch signaling pathway. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Safety and Handling
This compound is a chemical compound that requires careful handling to avoid potential health hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator is recommended to prevent inhalation of the powder.
Engineering Controls:
-
Ventilation: All work with this compound, especially the solid form, should be conducted in a well-ventilated laboratory. A chemical fume hood is highly recommended for weighing and preparing solutions.
-
Eyewash Station and Safety Shower: An easily accessible eyewash station and safety shower are essential in case of accidental exposure.
Hygiene Practices:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Physical and Chemical Properties
| Property | Value |
| Appearance | White to beige powder |
| Molecular Formula | C₁₅H₁₅NO₅S₂ |
| Molecular Weight | 353.41 g/mol |
| Solubility | Soluble in DMSO (≥35.3 mg/mL[1]) |
| Storage Temperature | Store at -20°C[1] |
Operational Plan: Preparation of this compound Stock Solutions
This compound is typically used in cell culture and in vivo studies after being dissolved in a suitable solvent, most commonly Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, conical, or microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before handling the solid this compound, ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder into a sterile tube. Avoid creating dust.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid this compound Waste: Any expired or unused solid this compound should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid this compound Waste: All solutions containing this compound, including unused stock solutions and cell culture media, must be collected in a designated, leak-proof container for hazardous chemical waste. Do not pour this compound solutions down the drain.
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for chemical waste.
-
Non-sharps: Pipette tips, gloves, and other disposable labware that have come into contact with this compound should be collected in a designated hazardous waste bag.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove any this compound residue. The solvent rinse should be collected as hazardous liquid waste. After decontamination, the glassware can be washed with standard laboratory detergent.
-
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Experimental Protocols
Colony Formation Assay
This assay is used to determine the effect of this compound on the long-term survival and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO₂. Replace the media with fresh media containing the respective treatments every 3-4 days.
-
Colony Staining: After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS). Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Mouse Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
Methodology:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject the prepared cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume and body weight of the mice regularly.
-
This compound Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle (e.g., DMSO).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the treatment period.
-
Endpoint: At the end of the study, humanely euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound within the Notch signaling pathway.
Caption: Mechanism of this compound action on the Notch signaling pathway.
The diagram below illustrates a typical experimental workflow for evaluating the efficacy of this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
